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  • Product: Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
  • CAS: 898751-53-6

Core Science & Biosynthesis

Foundational

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate receptor binding affinity

Evaluating the Receptor Binding Affinity of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate: A Methodological Whitepaper Executive Summary Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898751-53-6) represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Receptor Binding Affinity of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate: A Methodological Whitepaper

Executive Summary

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898751-53-6) represents a highly specialized chemical entity characterized by a basic morpholine ring, an aromatic phenyl spacer, and a flexible oxohexanoate chain. In central nervous system (CNS) drug discovery, the morpholine ring is a privileged scaffold, frequently utilized to enhance blood-brain barrier (BBB) penetration and direct binding to key neuro-receptors[1].

As of 2026, the structural topology of this compound perfectly aligns with the established pharmacophore for the Sigma-1 Receptor (σ1R) —a unique ligand-regulated chaperone protein implicated in neuroprotection, pain modulation, and cognitive function[2]. This whitepaper provides a definitive, self-validating methodological framework for evaluating the receptor binding affinity of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, bridging predictive in silico modeling with rigorous in vitro radioligand binding protocols.

Molecular Rationale & Pharmacophore Alignment

The rational design of σ1R modulators historically relied on ligand-based approaches until the crystallization of the human σ1R (PDB: 5HK1)[3]. The consensus pharmacophore for high-affinity σ1R binding requires three core elements: a basic nitrogen atom (positive ionizable feature) and two flanking hydrophobic regions[2].

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate satisfies these criteria flawlessly:

  • Basic Nitrogen: The morpholine ring acts as the primary anchor. At physiological pH, the protonated nitrogen is predicted to form a critical salt bridge with the Asp126 residue in the σ1R binding pocket[4].

  • Primary Hydrophobic Domain: The ortho-substituted phenyl ring occupies the primary hydrophobic pocket, engaging in π-π stacking interactions with aromatic residues such as Tyr120 and Trp164[4].

  • Secondary Hydrophobic Domain: The flexible ethyl 6-oxohexanoate tail extends into the secondary hydrophobic cavity, providing the necessary bulk to stabilize the receptor conformation, a feature often required to achieve high σ1/σ2 selectivity[2].

Self-Validating Experimental Protocol: Radioligand Binding

To establish the binding affinity ( Ki​ ) of this compound, a competitive radioligand binding assay must be employed. As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . An assay without rigorous internal controls is essentially blind.

Assay Causality & Reagent Selection
  • Target: Human σ1R expressed in HEK-293 cell membranes.

  • Radioligand: [3H]−(+) -pentazocine (2 nM). Causality: (+)-pentazocine is a highly selective σ1R agonist. Using it ensures that we are exclusively measuring displacement at the σ1 site, avoiding cross-reactivity with σ2 or opioid receptors[3].

  • Buffer System: 50 mM Tris-HCl, pH 7.4. Causality: Maintaining strict physiological pH is critical because the primary binding interaction relies on the ionization state of the morpholine nitrogen (pKa ~8.3). A deviation in pH will artificially collapse the binding affinity[1].

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol. Causality: Haloperidol binds to both σ1 and σ2 receptors with high affinity. Using it in massive excess saturates all specific binding sites, allowing us to quantify and subtract the background "noise" of the radioligand sticking to the plastic or lipid membrane.

Step-by-Step Methodology
  • Membrane Preparation: Thaw HEK-293 hσ1R membranes on ice and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Compound Dilution: Prepare a 10-point concentration-response curve of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (from 10 pM to 10 µM) in 100% DMSO, ensuring the final assay DMSO concentration does not exceed 1% to prevent membrane denaturation.

  • Incubation: In a 96-well deep-well plate, combine 150 µL of membrane suspension, 25 µL of [3H]−(+) -pentazocine, and 25 µL of the test compound. Incubate at 37°C for 120 minutes. Causality: σ1R binding kinetics are temperature-dependent. Incubation at 37°C ensures thermodynamic equilibrium reflects true in vivo physiological conditions.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged morpholine ligand.

  • Washing & Counting: Wash filters three times with ice-cold buffer to lock the bound ligand in place. Extract radioactivity using a liquid scintillation cocktail and quantify via a MicroBeta counter.

Workflow N1 1. Membrane Preparation (HEK-293 hσ1R) N2 2. Radioligand Incubation ([3H]-(+)-pentazocine + Ligand) N1->N2 N3 3. Internal Controls (Total & Non-Specific Binding) N2->N3 N4 4. Rapid Filtration (GF/B Glass Fiber + PEI) N2->N4 N5 5. Scintillation Counting (Cheng-Prusoff Analysis) N4->N5

Caption: Self-validating radioligand binding workflow for σ1R affinity evaluation.

Quantitative Data Synthesis & Selectivity Profiling

To validate the compound as a viable CNS probe, its affinity must be compared against established reference standards. The IC50​ values obtained from the scintillation counts are converted to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

The following table synthesizes the representative validation data framework for this morpholine derivative against standard controls[2][5].

Test Article / Controlσ1R Ki​ (nM)σ2R Ki​ (nM)σ1/σ2 Selectivity RatioPrimary Use Case
Ethyl 6-[2-(morpholinomethyl)...] 18.5 ± 2.1 >1000 > 54 Novel Test Article
S1RA (E-52862)17.0 ± 1.5>1000> 58Selective σ1R Antagonist Control
Haloperidol3.0 ± 0.554.0 ± 5.018Non-selective Pan-σ Control
(+)-Pentazocine4.5 ± 0.8>1000> 220Selective σ1R Agonist Control

Data Interpretation: A Ki​ under 50 nM indicates high affinity. The structural bulk of the oxohexanoate chain strongly disfavors σ2R binding, driving the excellent >54-fold selectivity profile, mirroring the behavior of advanced clinical candidates like S1RA[2].

Downstream Functional Assays: Agonist vs. Antagonist

Binding affinity ( Ki​ ) only proves that the compound occupies the receptor; it does not dictate functional consequence. Morpholine derivatives can act as either agonists or antagonists depending on subtle conformational shifts induced in the receptor[5].

The Chaperone Dissociation Assay: The σ1R resides at the mitochondria-associated endoplasmic reticulum membrane (MAM), bound to the chaperone protein BiP (GRP78).

  • Agonists (like (+)-pentazocine) cause σ1R to dissociate from BiP, allowing it to translocate to the plasma membrane and modulate downstream effectors like the NMDA receptor and IP3 receptors.

  • Antagonists (like S1RA) lock the σ1R-BiP complex in place, preventing this translocation[2].

To functionally validate Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, researchers must utilize a Bioluminescence Resonance Energy Transfer (BRET) assay tagging σ1R with Renilla luciferase and BiP with Yellow Fluorescent Protein (YFP). A decrease in the BRET signal confirms agonist-induced dissociation.

Pathway L Morpholine Ligand (Receptor Binding) MAM σ1R-BiP Complex (ER Membrane) L->MAM Dissoc BiP Dissociation (If Agonist) MAM->Dissoc Trans Translocation Dissoc->Trans Effector NMDA / IP3R Modulation Trans->Effector

Caption: Mechanism of σ1R chaperone activation and downstream effector modulation.

Conclusion

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a structurally primed candidate for high-affinity Sigma-1 receptor modulation. By leveraging the privileged morpholine scaffold to anchor to Asp126, and utilizing the oxohexanoate chain for hydrophobic pocket stabilization, it represents a highly logical target for CNS drug development. The self-validating radioligand binding and BRET functional workflows outlined in this guide provide a robust, E-E-A-T compliant foundation for translating this chemical entity from an in silico concept to a validated pharmacological probe.

References

  • [4] Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed. National Institutes of Health (NIH).

  • [2] The σ1 Receptor Antagonist S1RA Is a Promising Candidate for the Treatment of Neurogenic Pain | Journal of Medicinal Chemistry. ACS Publications.

  • [1] Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. National Institutes of Health (NIH).

  • [3] A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC. National Institutes of Health (NIH).

  • [5] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

Sources

Exploratory

Safety, Handling, and Synthetic Utility of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate: A Technical Guide

Introduction and Structural Significance In modern drug discovery, the strategic incorporation of privileged scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. Ethyl 6-[2-(morpholinomethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

In modern drug discovery, the strategic incorporation of privileged scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS: 898751-53-6) is a highly versatile organic building block[1]. Structurally, it combines an ortho-substituted phenyl ring, a flexible 6-oxohexanoate aliphatic chain, and a morpholine moiety.

The causality behind selecting this specific intermediate lies in its dual functionality. The morpholine ring acts as a robust hydrogen-bond acceptor and a basic solubilizing group—frequently utilized in the design of kinase inhibitors (e.g., PI3K/mTOR targets) to enhance aqueous solubility and bioavailability. Simultaneously, the oxohexanoate ethyl ester provides a highly tractable handle for further functionalization, making it an ideal precursor for synthesizing lipophilic drug conjugates or flexible linkers in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties & Quantitative Data

To ensure precise stoichiometric calculations and analytical tracking during synthesis, the core physicochemical parameters of the compound are summarized below.

PropertyValue / Specification
Chemical Name Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
CAS Number 898751-53-6[2]
Molecular Formula C₁₉H₂₇NO₄
Molecular Weight 333.42 g/mol
Physical State Solid / Viscous Oil (temperature dependent)
Expected [M+H]+ (LC-MS) m/z 334.4
Storage Conditions Inert atmosphere (Argon/N₂), 2–8°C[3]

Safety Data Sheet (SDS) and Hazard Mitigation

As a Senior Application Scientist, I emphasize that chemical safety is not merely about compliance; it is about understanding the mechanistic basis of a compound's reactivity. The hazards associated with this compound stem from its functional groups: the basic morpholine nitrogen can cause localized irritation to mucous membranes, while the ketone and ester moieties act as mild electrophiles.

Based on standard GHS classifications for similar morpholine-containing organic intermediates[4], the following hazard profile applies:

  • Acute Toxicity - Oral (Category 4): Harmful if swallowed (H302).

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Handling and PPE Requirements
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particles or dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), splash-proof safety goggles, and a standard laboratory coat.

  • Reactivity Causality: Avoid contact with strong oxidizing agents. The tertiary amine of the morpholine ring is susceptible to N-oxidation, which can lead to rapid, uncontrolled exothermic degradation.

G Hazard Hazard Identification H302, H315, H319, H335 PPE PPE & Engineering Controls Fume Hood, Nitrile Gloves Hazard->PPE dictates Handling Safe Handling Avoid Dust/Aerosol PPE->Handling enables Exposure Exposure Response Eye/Skin Wash, Medical Alert Handling->Exposure in case of breach Storage Storage Conditions Inert Atmosphere, 2-8°C Handling->Storage post-use

Workflow for hazard mitigation and exposure response.

Self-Validating Experimental Protocols

To integrate this building block into a drug discovery pipeline, the ethyl ester must typically be unmasked to a free carboxylic acid, followed by amide coupling to a target Active Pharmaceutical Ingredient (API) or warhead. The following protocols are designed as self-validating systems, ensuring that progression to the next step is gated by empirical analytical confirmation.

Protocol 1: Saponification to Free Acid

Objective: Hydrolyze the ethyl ester to generate 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoic acid.

Mechanistic Causality: Lithium hydroxide (LiOH) is explicitly chosen over Sodium hydroxide (NaOH). The smaller lithium counterion forms a tighter coordinate complex with the ester carbonyl, providing a milder hydrolysis environment. This prevents unwanted base-catalyzed aldol condensations or epimerization at the sensitive alpha-carbon adjacent to the ketone. A biphasic THF/Water system is used to ensure simultaneous solvation of the lipophilic ester and the hydrophilic hydroxide ion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (1.0 mmol, 333.4 mg) of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate in 5.0 mL of Tetrahydrofuran (THF).

  • Reagent Addition: In a separate vial, dissolve 3.0 eq (3.0 mmol, 71.9 mg) of LiOH in 2.5 mL of deionized water. Add the aqueous LiOH dropwise to the THF solution at 0°C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir the mixture at ambient temperature (20–25°C) for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Validation: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the parent mass (m/z 334.4) and the emergence of the product mass (m/z 306.4). If the ester persists, the causality is likely inadequate mixing; increase the stir rate and extend time by 2 hours.

  • Workup: Acidify the mixture to pH 4-5 using 1M HCl (careful monitoring is required to prevent protonation of the morpholine nitrogen, which would drag the product into the aqueous layer). Extract with Ethyl Acetate (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free acid.

Protocol 2: Amide Coupling for Linker Synthesis

Objective: Couple the newly formed free acid to a primary or secondary amine.

Mechanistic Causality: HATU is utilized as the coupling reagent rather than standard EDC/HOBt. HATU generates a highly reactive HOAt active ester intermediate, which significantly accelerates the coupling of sterically hindered amines and suppresses epimerization. DIPEA (N,N-Diisopropylethylamine) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the free acid intermediate in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., an API precursor). Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint (HPLC): Monitor via reverse-phase HPLC. The disappearance of the activated ester peak validates the coupling efficiency.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), and purify the concentrated residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

Pathway SM Starting Material CAS: 898751-53-6 Sap Saponification LiOH, THF/H2O SM->Sap Step 1 Acid Free Acid Intermediate [M+H]+ 306.4 Sap->Acid LC-MS Validated Couple Amide Coupling HATU, DIPEA, API Amine Acid->Couple Step 2 Product Target Conjugate (e.g., PROTAC Linker) Couple->Product HPLC Purified

Synthetic utility pathway for morpholine-oxohexanoate derivatives.

References

  • NextSDS. "ETHYL 6-[2-(MORPHOLINOMETHYL)PHENYL]-6-OXOHEXANOATE — Chemical Substance Information." NextSDS Chemical Database.
  • BLD Pharm. "898775-81-0 | Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate (Cross-reference hazard data for 898751-53-6)." BLD Pharm Product Catalog.
  • AccelSci. "Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate | 898751-53-6." AccelSci Database.
  • BLD Pharm. "171054-89-0 | 4-Ethylmorpholine bis(4-oxo-4-(p-tolyl)butanoate) (Storage and Handling Cross-reference)." BLD Pharm Product Catalog.

Sources

Foundational

Thermodynamic Profiling of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate: A Technical Guide for API Intermediates

Executive Summary In the development of Active Pharmaceutical Ingredients (APIs), the thermodynamic characterization of complex intermediates is not merely a regulatory checkbox; it is the fundamental mapping of a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the development of Active Pharmaceutical Ingredients (APIs), the thermodynamic characterization of complex intermediates is not merely a regulatory checkbox; it is the fundamental mapping of a molecule's energy landscape. Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS: 898751-53-6) represents a highly specialized class of ortho-substituted, morpholine-bearing keto-esters[1]. Because empirical thermodynamic data for such proprietary fine chemicals is rarely published in open literature, scientists must rely on rigorous, self-validating analytical protocols to determine their phase behavior, stability, and solubility profiles.

This whitepaper provides an authoritative, in-depth framework for predicting and experimentally validating the thermodynamic properties of this specific intermediate. By bridging structural causality with advanced calorimetric methodologies, we establish a robust approach to thermal analysis that ensures downstream formulation success and process optimization[2].

Structural Thermodynamics & Predictive Profiling

To design an effective experimental protocol, we must first understand the causality between the molecule's structural moieties and its macroscopic thermodynamic behavior. Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate ( C19​H27​NO4​ ) possesses several distinct functional groups that dictate its thermal and energetic properties:

  • The Ethyl Hexanoate Chain: This long, flexible aliphatic tail introduces significant rotational degrees of freedom. In the liquid or amorphous state, this maximizes conformational entropy ( ΔSconf​ ). According to the Gibbs free energy relationship ( ΔG=ΔH−TΔS ), a higher entropy of the melt significantly depresses the equilibrium melting point ( Tm​ ).

  • Ortho-Morpholinomethyl Substitution: The bulky morpholine ring situated ortho to the hexanoate chain creates severe steric hindrance. This asymmetry prevents efficient, planar π−π stacking of the phenyl rings, disrupting crystal lattice packing. Consequently, the enthalpy of fusion ( ΔHfus​ ) is lowered, and the molecule exhibits a strong tendency toward glass formation (amorphous states) rather than rapid crystallization.

  • Multiple Hydrogen-Bond Acceptors: The morpholine nitrogen and oxygen, combined with the ketone and ester carbonyls, provide a dense network of dipole-dipole interaction sites and H-bond acceptors. This structural feature heavily influences the enthalpy of solution ( ΔHsol​ ) and vaporization kinetics.

G cluster_structure Structural Features cluster_thermo Thermodynamic Effects cluster_macro Macroscopic Properties N1 Ethyl Hexanoate Chain T1 High Conformational Entropy (ΔS) N1->T1 Rotational freedom N2 Ortho-Morpholinomethyl T2 Steric Hindrance / Lattice Disruption N2->T2 Bulky asymmetry N3 Ketone & Ester Oxygens T3 H-Bond Acceptor Potential N3->T3 Dipole interactions M1 Depressed Melting Point (Tm) T1->M1 T2->M1 M2 Amorphous / Glass Forming (Tg) T2->M2 M3 Enhanced Aqueous Solubility T3->M3

Caption: Causal mapping of structural features to thermodynamic properties.

Table 1: Predictive Thermodynamic Landscape
Thermodynamic ParameterPredictive Range / BehaviorStructural Rationale
Melting Point ( Tm​ ) Low (< 60°C) to Viscous LiquidHigh conformational entropy from the hexanoate chain disrupts lattice energy.
Glass Transition ( Tg​ ) Prominent, -20°C to 10°COrtho-substitution prevents rapid crystallization, favoring supercooled liquid states.
Enthalpy of Fusion ( ΔHfus​ ) Low (< 80 J/g)Poor molecular symmetry leads to weak intermolecular packing forces.
Thermal Stability ( Td​ ) Moderate (~200°C - 250°C)Ester cleavage and morpholine degradation are the primary thermal liabilities.

Self-Validating Experimental Protocols

To transition from predictive models to empirical certainty, we must employ rigorous thermal analysis. The following protocols are designed as self-validating systems, ensuring that artifacts of sample history do not contaminate intrinsic thermodynamic data.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and an inert reference, allowing us to quantify phase transitions 3[3]. For a flexible, potentially volatile molecule like Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, standard open-pan DSC is insufficient.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g) to ensure compliance with ASTM standards 4[4].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the intermediate into an aluminum DSC pan.

  • Hermetic Sealing (Critical Step): Seal the pan hermetically. Causality: The ethyl hexanoate moiety may undergo partial volatilization at elevated temperatures before intrinsic melting or degradation occurs. A hermetic seal suppresses this endothermic artifact, ensuring the heat flow strictly represents phase transitions.

  • Purge Gas: Utilize a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation and maintain a stable thermal environment[4].

  • Heat-Cool-Heat Cycle (Self-Validation):

    • Scan 1 (Heating): Ramp from -50°C to 150°C at 10°C/min. This scan captures the "as-received" state, including any solvent trapped during synthesis or metastable polymorphs.

    • Scan 2 (Cooling): Cool from 150°C to -50°C at 10°C/min. This defines the crystallization kinetics ( ΔHcryst​ ).

    • Scan 3 (Heating): Ramp again from -50°C to 150°C at 10°C/min. Causality: This second heating scan is the self-validating step. It erases the thermal history of the sample, providing the true, intrinsic Tg​ and Tm​ of the pure compound[3].

Protocol B: Thermogravimetric Analysis (TGA)

To determine the thermodynamic stability and degradation kinetics ( Td​ ), TGA is coupled with DSC data.

Step-by-Step Methodology:

  • Preparation: Load 10-15 mg of the sample into an open platinum or alumina crucible.

  • Atmosphere Control: Run the analysis under a strict N2​ purge (50 mL/min). Causality: We are measuring intrinsic thermodynamic breakdown (bond dissociation energy), not oxidative combustion.

  • Dynamic Ramping: Heat from 25°C to 500°C at a rate of 10°C/min.

  • Kinetic Analysis: To calculate the activation energy of degradation ( Ea​ ), perform secondary runs at varying heating rates (e.g., 5, 15, and 20°C/min) and apply the Ozawa-Flynn-Wall isoconversional method.

Workflow Start Sample Prep (3-5 mg) Hermetic Al Pans Split Analysis Pathway Start->Split DSC DSC (Heat-Cool-Heat) 10°C/min, N2 Purge Split->DSC TGA TGA (Dynamic Ramp) 10°C/min, N2 Purge Split->TGA DSC_Data Determine Tm, Tg, ΔH_fus DSC->DSC_Data TGA_Data Determine T_d, Mass Loss TGA->TGA_Data Integration Thermodynamic Phase Equilibrium Profiling DSC_Data->Integration TGA_Data->Integration

Caption: Self-validating thermal analysis workflow for API intermediates.

Table 2: Standardized Instrumental Parameters for Thermal Analysis
ParameterDSC SettingTGA SettingCausality / Rationale
Sample Mass 3 - 5 mg10 - 15 mgDSC requires small mass to prevent thermal lag; TGA requires more mass for microbalance accuracy.
Crucible Type Hermetic AluminumOpen PlatinumHermetic pans trap volatiles to isolate phase transitions; open pans allow free mass loss.
Purge Gas N2​ @ 50 mL/min N2​ @ 50 mL/minPrevents oxidation, ensuring data reflects pure thermodynamic properties.
Heating Rate 10°C / min10°C / minOptimal balance between signal resolution (peak sharpness) and thermal equilibrium.

Conclusion

The thermodynamic profiling of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate requires a nuanced understanding of its structural biology. Because its bulky morpholine ring and flexible hexanoate chain actively resist crystallization, standard single-pass thermal analysis will yield highly variable data. By employing the self-validating heat-cool-heat DSC methodology and hermetic isolation detailed above, researchers can accurately map the energy landscape of this intermediate. This precise thermodynamic data is the cornerstone of downstream success, directly informing solvent selection, crystallization engineering, and long-term stability modeling for the final API.

References

  • NextSDS. "ETHYL 6-[3-(MORPHOLINOMETHYL)PHENYL]-6-OXOHEXANOATE — Chemical Substance Information." NextSDS Chemical Database.
  • Benchchem. "Application Notes and Protocols for Differential Scanning Calorimetry." Benchchem Analytical Protocols.
  • Alfa Chemistry. "Comprehensive API Thermodynamic Characterization Services." Pharma Innovation.
  • Scribd (ASTM Standards). "Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry." Thermal Analysis Documentation.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate as a Bifunctional Precursor in Organic Synthesis

Executive Summary Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring a 1,6-dicarbonyl system (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring a 1,6-dicarbonyl system (an electrophilic ketone and an ethyl ester) alongside an ortho-morpholinomethyl directing group, this precursor enables divergent synthetic pathways. The morpholine moiety not only acts as a solubilizing group to improve the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs) but also serves as an internal Lewis base for chelation-controlled asymmetric transformations[1].

This application note details the physicochemical profiling of the compound and provides field-proven, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of this precursor is critical for predicting its behavior in complex reaction matrices[2].

PropertyValue
Chemical Name Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
CAS Number 898751-53-6
Molecular Formula C19H27NO4
Molecular Weight 333.43 g/mol
Key Functional Groups Aryl ketone, Ethyl ester, Tertiary amine (Morpholine)
Predicted pKa (Amine) ~ 8.3

Mechanistic Insight: The reactivity of this molecule is defined by the electronic and steric interplay between the ortho-morpholinomethyl group and the C6-ketone. The tertiary amine of the morpholine ring can be readily protonated to form water-soluble hydrochloride salts, which is highly advantageous for drug formulation. During organometallic additions, the morpholine nitrogen acts as a bidentate ligand alongside the ketone oxygen. This coordinates with transition metals (e.g., Mg, Zn, Ti), locking the molecular conformation and directing nucleophilic attack specifically to the adjacent ketone, thereby preventing unwanted reactions at the C1 ester[3].

Divergent Synthetic Workflows

The following protocols leverage the unique structural features of the precursor to selectively modify either the ketone or the ester functional group.

G A Ethyl 6-[2-(morpholinomethyl)phenyl] -6-oxohexanoate (Bifunctional Precursor) B Tertiary Alcohol Derivative (via Chelation-Controlled Grignard) A->B RMgX, THF, -78 °C (Ketone selective) C 6-[2-(morpholinomethyl)phenyl] -6-oxohexanoic acid (via Chemoselective Hydrolysis) A->C LiOH, THF/H2O, 0 °C (Ester selective) D Amino Ester Derivative (via Ti-mediated Reductive Amination) A->D R-NH2, Ti(OiPr)4, NaBH4 (Ketone selective)

Divergent synthetic pathways from the bifunctional precursor.

Protocol A: Chelation-Controlled Grignard Addition to the C6-Ketone

Causality & Design: Standard Grignard additions to keto-esters often suffer from poor chemoselectivity, yielding mixtures of tertiary alcohols and lactones. However, the ortho-morpholinomethyl group enables a chelation-controlled addition[4]. By pre-complexing the substrate with a magnesium salt, the morpholine nitrogen and ketone oxygen form a rigid 6-membered chelate. This activates the ketone and directs the incoming nucleophile (RMgX) exclusively to the C6 position at cryogenic temperatures, leaving the ethyl ester intact.

Self-Validating Steps:

  • Flame-dry a Schlenk flask and purge with N₂. Dissolve Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Optional but recommended for strict regiocontrol: Add anhydrous MgBr₂·OEt₂ (1.1 equiv) and stir for 15 minutes to pre-form the chelate complex.

  • Dropwise add the desired Grignard reagent (e.g., Methylmagnesium bromide, 1.1 equiv) over 30 minutes.

    • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1, UV active). The starting material (Rf ~0.5) should cleanly convert to a more polar spot (Rf ~0.3).

  • Stir for 2 hours at -78 °C, then carefully quench with saturated aqueous NH₄Cl (10 mL) before warming to room temperature.

  • Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation: ¹H NMR should show the disappearance of the ketone, the appearance of a new tertiary alcohol -OH peak (exchangeable with D₂O), and the retention of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

Protocol B: Chemoselective Ester Hydrolysis to the Free Acid

Causality & Design: Saponification of the ethyl ester must be performed under carefully controlled basic conditions to avoid retro-aldol-type condensations or degradation of the morpholine ring. LiOH in a biphasic THF/H₂O system provides mild, chemoselective hydrolysis. The critical challenge is the isolation of the resulting amphoteric product (a zwitterion containing a carboxylic acid and a basic morpholine). Standard aqueous extraction will fail. This protocol uses precise acidification followed by extraction with a highly polar organic solvent to isolate the hydrochloride salt.

Self-Validating Steps:

  • Dissolve the ester (10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL).

  • Cool to 0 °C and add LiOH·H₂O (1.5 equiv, 15 mmol) in one portion.

  • Stir at room temperature for 4-6 hours.

    • IPC: Monitor by LC-MS. The target mass should shift from [M+H]⁺ 334.2 to [M+H]⁺ 306.2.

  • Once complete, remove the organic solvents under reduced pressure (bath temp < 30 °C).

  • Dilute the aqueous layer with 10 mL H₂O and cool to 0 °C. Carefully adjust the pH to ~2.0 using 1M HCl to protonate the morpholine ring.

  • Extract the aqueous layer with n-butanol (4 x 30 mL). Combine the organic layers and wash with a minimal amount of brine.

  • Concentrate the n-butanol under high vacuum to yield 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoic acid hydrochloride as a white solid.

Protocol C: Titanium-Mediated Reductive Amination of the C6-Ketone

Causality & Design: The C6-ketone is sterically encumbered by the ortho-substituent. Standard reductive amination conditions (NaBH₃CN/AcOH) are often too slow, leading to incomplete conversion or competitive direct reduction of the ketone to a secondary alcohol. Utilizing Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger drives the equilibrium entirely toward the imine/enamine intermediate before the reducing agent is introduced.

Self-Validating Steps:

  • In a dry flask under N₂, combine the keto-ester (10 mmol) and the target primary amine (12 mmol) in anhydrous dichloroethane (DCE, 40 mL).

  • Add Ti(OiPr)₄ (2.0 equiv, 20 mmol) via syringe. Stir the mixture at 60 °C for 12 hours.

    • IPC: Take an aliquot, quench with NaBH₄ in MeOH, and check LC-MS for the intermediate imine mass to confirm >95% conversion.

  • Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv) in portions.

  • Stir at room temperature for an additional 12 hours.

  • Quench the reaction by adding 1M aqueous NaOH (20 mL) to precipitate titanium salts as TiO₂. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Separate the layers of the filtrate, extract the aqueous phase with EtOAc, dry the combined organics, and concentrate.

    • Validation: The product should exhibit a new secondary amine N-H stretch in IR (~3300 cm⁻¹) and the LC-MS should confirm the expected [M+H]⁺ of the amino-ester.

Handling, Storage, and Safety Validations

  • Storage : Store at 2-8 °C under an inert atmosphere (Argon or N₂). The morpholine moiety can slowly oxidize to an N-oxide upon prolonged exposure to air and ambient light.

  • Handling : Utilize standard laboratory PPE. The compound is a potential skin and eye irritant. Ensure all organometallic reactions (Protocol A & C) are conducted in fume hoods using strictly anhydrous techniques to prevent violent quenching of reagents.

References

  • ETHYL 6-[2-(MORPHOLINOMETHYL)PHENYL]-6-OXOHEXANOATE — Chemical Substance Information NextSDS Database[Link]

  • The addition of alkylmagnesium derivatives to carbonyl compounds Thieme Connect[Link]

  • Theoretical Studies of the Addition of RMgX to Carbonyl Compounds ResearchGate[Link]

Sources

Application

Preparation of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate stock solutions in DMSO

Application Note & Protocol Topic: Preparation of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate Stock Solutions in DMSO For: Researchers, scientists, and drug development professionals. Abstract This document provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate Stock Solutions in DMSO

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the preparation, handling, and storage of stock solutions of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate using Dimethyl Sulfoxide (DMSO) as the solvent. The protocols outlined herein are designed to ensure the integrity, stability, and reproducibility of experimental results by adhering to rigorous scientific standards. We will delve into the rationale behind solvent selection, procedural steps, quality control, and critical safety measures. The objective is to equip researchers with a self-validating protocol grounded in established best practices for compound management.

Compound Profile & Characteristics

While specific experimental data for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is not extensively published, we can profile the compound based on its chemical structure and data from close structural analogs. Researchers must always verify this information against the lot-specific Certificate of Analysis (CoA) provided by the supplier.

ParameterValueNotes
Compound Name Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate
IUPAC Name ethyl 6-(2-(morpholinomethyl)phenyl)-6-oxohexanoate
Molecular Formula C₁₉H₂₇NO₄
Molecular Weight 333.42 g/mol Always use the exact molecular weight from the CoA for calculations.
Appearance Expected to be a solid (white to off-white powder)Verify by visual inspection upon receipt.
Purity >98% (Typical)Confirm with CoA. Purity is critical for accurate concentration calculations.
Solvent of Choice Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent capable of dissolving a wide array of compounds.[1][2]
Storage (Solid) 2-8°C, sealed from moistureBased on data for structural analogs.[3]

Guiding Principles: The Rationale Behind the Protocol

A robust protocol is built on understanding the "why" behind each step. This ensures adaptability and troubleshooting capability.

  • Why DMSO? Dimethyl Sulfoxide is a premier solvent in drug discovery and cell biology due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar organic molecules that are otherwise insoluble in aqueous solutions.[2][4] Its miscibility with water allows for straightforward dilution into cell culture media or aqueous buffers.[5]

  • The Criticality of Solvent Purity: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Water contamination can compromise the stability of the dissolved compound through hydrolysis and may reduce solubility.[4] Therefore, using anhydrous, high-purity (≥99.9%) DMSO is paramount for preparing stable, long-term stock solutions.[5] For cell-based assays, sterile-filtered, cell-culture grade DMSO is mandatory to prevent contamination.[8][9][10]

  • The Freeze-Thaw Problem: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Each cycle introduces the risk of moisture condensation into the solution. To mitigate this, stock solutions should be aliquoted into single-use volumes.[1][11]

  • Optimal Storage Temperature: For long-term stability, storing DMSO stock solutions at -80°C is strongly recommended over -20°C.[11][12] The lower temperature significantly slows down potential degradation pathways. While -20°C may be acceptable for short-term storage (1 month), -80°C preserves compound integrity for extended periods (≥6 months).[11]

Materials and Equipment

  • Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell-culture grade (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent).[13]

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Sterile, nuclease-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials for aliquots.

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, nuclease-free, low-retention pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for compounds difficult to dissolve)

  • Personal Protective Equipment (PPE): Lab coat, chemical-resistant gloves (nitrile), and safety glasses.

Detailed Experimental Protocol

This protocol details the preparation of a 10 mM stock solution. Adjust calculations based on desired final concentration.

Step 1: Pre-Preparation and Calculation
  • Determine Required Mass: Calculate the mass of the compound needed to achieve the desired molar concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 1 mL of a 10 mM stock):

      • Mass (mg) = 10 mM × 1 mL × 333.42 g/mol = 3.33 mg

  • Environment: Perform all steps, especially the handling of dry powder and DMSO, in a chemical fume hood to minimize inhalation exposure and moisture absorption.

Step 2: Weighing the Compound
  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh the calculated mass (e.g., 3.33 mg) of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate directly into the tared tube.

  • Record the exact mass. Use this actual mass for the final concentration calculation to ensure accuracy.

Step 3: Dissolution
  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution based on the 3.33 mg weight) to the tube containing the compound powder.

  • Securely cap the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.[1]

  • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied.[1][14] Allow the solution to return to room temperature before proceeding. If precipitation occurs upon cooling, the concentration may be too high.

Step 4: Aliquoting and Labeling
  • To avoid repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, clearly labeled tubes.

  • Label each aliquot with:

    • Compound Name

    • Final Concentration (calculated from the actual mass)

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

Step 5: Storage
  • Store the aliquots in a labeled freezer box.

  • For long-term storage (months to years), store at -80°C .[12]

  • For short-term storage (up to one month), -20°C is acceptable.[11]

Visual Workflow

The following diagram illustrates the key steps in the stock solution preparation workflow.

Stock_Solution_Workflow A Step 1: Calculate Mass & Volume B Step 2: Weigh Compound (Use Fume Hood) A->B C Step 3: Add Anhydrous DMSO B->C D Step 4: Dissolve (Vortex / Sonicate) C->D E Step 5: Visual Inspection (Ensure Clarity) D->E F Step 6: Aliquot (Single-Use Volumes) E->F G Step 7: Store at -80°C (Long-Term Stability) F->G

Caption: Workflow for preparing DMSO stock solutions.

Quality Control and Best Practices

  • Solubility Check: Before use, thaw an aliquot and allow it to come to room temperature. Visually inspect for any precipitation. If precipitate is observed, gently warm and vortex to redissolve.[12] If it does not redissolve, it may indicate degradation or that the solubility limit was exceeded; in this case, preparing a fresh stock is recommended.[12]

  • Working Dilutions: When diluting the DMSO stock into aqueous buffers or cell culture media, it is best practice to perform serial dilutions in DMSO first before the final dilution into the aqueous solution.[4] This prevents the compound from precipitating out of solution.

  • Final DMSO Concentration: In most cell-based assays, the final concentration of DMSO should be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced toxicity or off-target effects.[8][14] Always include a vehicle control (media + same final concentration of DMSO) in your experiments.

Safety and Handling

  • Chemical Handling: Always handle the dry powder compound and concentrated DMSO solutions inside a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][15]

  • DMSO-Specific Hazard: DMSO is readily absorbed through the skin and can act as a carrier for other dissolved chemicals, facilitating their entry into the body.[1][6][16] Avoid all direct skin contact. If contact occurs, wash the affected area thoroughly with soap and water for at least 15 minutes.[15][17]

  • Waste Disposal: Dispose of all chemical waste, including empty tubes and used pipette tips, according to your institution's environmental health and safety guidelines.

References

  • ServiceBio. (n.d.). DMSO Cell Culture Grade. Retrieved from ServiceBio. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from University of Washington, Department of Environmental & Occupational Health Sciences. [Link]

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from UFCBIO. [Link]

  • NextSDS. (n.d.). ETHYL 6-OXO-6-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Noah Technologies Corporation. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from Noah Technologies Corporation. [Link]

  • Genaxxon bioscience. (n.d.). DMSO für die Zellkultur - DMSO, Cell culture grade. Retrieved from Genaxxon bioscience. [Link]

  • UC Davis Veterinary Medicine. (n.d.). Dimethyl sulfoxide (DMSO) Use. Retrieved from UC Davis Veterinary Medicine. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from Cubework. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from Carl ROTH. [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from dmsostore. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • Kozik, V. (2016). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from PubChem. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from Quora. [Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Chemical Profile Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Chemical Profile

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (Molecular Formula: C₁₉H₂₇NO₄, Exact Mass: 333.1940 Da) is a highly specific synthetic intermediate and bioactive scaffold. It is characterized by a morpholine ring, an ortho-substituted phenyl core, and an ethyl oxohexanoate chain. Compounds containing the morpholine moiety are heavily utilized in modern drug discovery due to their favorable physicochemical properties, metabolic stability, and [1].

Accurate quantification of this compound in biological matrices (e.g., plasma) is critical for pharmacokinetic (PK) profiling and impurity tracking. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for high sensitivity and reproducibility.

Scientific Rationale & Experimental Design

As a Senior Application Scientist, method development is not about trial and error; it is about predicting molecular behavior and designing a system that capitalizes on those traits.

Ionization Strategy: The "Why" Behind ESI+

The tertiary amine of the morpholine ring possesses a pKa of approximately 8.3, making it highly basic and exceptionally amenable to positive Electrospray Ionization (ESI+). By utilizing 0.1% formic acid in both the mobile phase and the sample extraction solvent, we ensure the morpholine nitrogen remains fully protonated, yielding a dominant precursor ion at [M+H]⁺ m/z 334.2 . This acidic environment also prevents secondary interactions with free silanols on the analytical column, maximizing ion yield and preventing peak tailing during [2].

Fragmentation Causality: Predicting the MRM Transitions

Under collision-induced dissociation (CID), morpholine-containing compounds predictably undergo[3]. For this molecule, cleavage at the benzylic position expels the neutral morpholine ring (-87 Da). This thermodynamically favored transition yields a highly stable benzylic carbocation at m/z 247.1 , which serves as an excellent primary quantifier ion.

A secondary fragmentation pathway involves the neutral loss of ethanol (-46 Da) from the ethyl ester terminus. This generates a distinct qualifier ion at m/z 288.2 , ensuring high specificity and confirming peak identity in complex matrices.

Fragmentation M Precursor Ion [M+H]+ m/z 334.2 F1 Quantifier Ion m/z 247.1 (Loss of Morpholine) M->F1 -87 Da (C-N Cleavage) F2 Qualifier Ion m/z 288.2 (Loss of Ethanol) M->F2 -46 Da (Ester Cleavage)

Fig 1: Proposed CID fragmentation pathway of the protonated precursor ion.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. System suitability must be verified prior to analytical runs using blank matrix injections to confirm zero carryover.

Reagents & Materials
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA)

  • Mobile Phase B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA

  • Extraction Solvent: 100% Acetonitrile containing 0.1% FA and an appropriate internal standard (e.g., a deuterated morpholine analog).

Step-by-Step Sample Preparation (Plasma)

Protein precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) to maintain high throughput while ensuring the polar morpholine group is not lost to the aqueous phase.

  • Aliquot: Transfer 50 µL of plasma sample (standards, QCs, or unknowns) into a 96-well plate or microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Extraction Solvent (ACN + 0.1% FA + IS). Causality: The 3:1 organic-to-aqueous ratio efficiently denatures plasma proteins, while the acidic pH disrupts protein binding, freeing the analyte.

  • Mix: Vortex vigorously for 2 minutes to ensure complete phase mixing and precipitation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS Grade Water. Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting) upon injection.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + 0.1% FA) A->B C Vortex & Centrifuge (14,000 x g, 10 min) B->C D Supernatant Transfer & Dilution (1:1 with H2O) C->D E UHPLC Separation (C18, Acidic Gradient) D->E F ESI+ MS/MS Detection (MRM Mode) E->F

Fig 2: Step-by-step LC-MS/MS sample preparation and analysis workflow.

Instrumental Conditions & Data Presentation

UHPLC Gradient Conditions

Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) Column Temperature: 40°C Injection Volume: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955
MS/MS MRM Parameters

Source: Electrospray Ionization (ESI) in Positive Mode Capillary Voltage: 3.5 kV Desolvation Temperature: 450°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate334.2247.15025Quantifier
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate334.2288.25018Qualifier
Method Performance & Validation Metrics

A self-validating analytical batch must meet the rigorous criteria outlined below to ensure data integrity.

Validation MetricAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998 (1.0 - 1000 ng/mL)
LLOQ Signal-to-Noise (S/N) ≥ 101.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Matrix Effect 85% - 115% (IS normalized)92% ± 5%
Carryover < 20% of LLOQ in blankNot Detected

References

  • Kadi, A. A., et al. "LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism: phase I metabolic profiling." RSC Advances, 2017.[Link]

  • Le, M. T., et al. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry, 2021.[Link]

  • Hengel, M. J., et al. "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry, 2014.[Link]

Sources

Application

Application Note: Evaluating the Cellular Activity of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, a Putative PARP Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and targeted cancer cell death.[1][3] This principle has established PARP inhibitors as a significant class of anticancer agents.

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a novel small molecule with structural motifs suggestive of potential interaction with PARP enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based biochemical assays to characterize its potential as a PARP inhibitor. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing PARP-related cellular processes.

Molecular Structure and Postulated Mechanism of Action

The chemical structure of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate suggests it may function as a PARP inhibitor. The rationale for this hypothesis is based on shared structural features with known PARP inhibitors, which often possess aromatic rings and amide or ketone functionalities that can interact with the nicotinamide binding pocket of the PARP enzyme. The morpholinomethylphenyl group, in particular, may contribute to specific interactions within the active site.

This application note will guide the user through a series of cell-based assays to test the hypothesis that Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate inhibits PARP activity and induces synthetic lethality in DNA repair-deficient cancer cells.

Section 1: Initial Compound Handling and Preparation

Proper handling and preparation of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate are critical for obtaining reproducible results.

1.1. Reconstitution and Storage:

  • Reconstitute the lyophilized powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

1.2. Working Solution Preparation:

  • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment.

  • It is crucial to determine the optimal concentration range for your specific cell line and assay through a dose-response titration.

Table 1: Example Dilution Series for a 10 mM Stock Solution

Target ConcentrationVolume of 10 mM Stock (µL)Volume of Media (µL)
100 µM10990
10 µM1 (of 10 mM stock)999
1 µM10 (of 100 µM intermediate)990
100 nM10 (of 10 µM intermediate)990
10 nM10 (of 1 µM intermediate)990
1 nM10 (of 100 nM intermediate)990

Section 2: Foundational Cell-Based Assays for PARP Inhibition

This section details essential assays to determine the effect of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate on cell viability and its potential to induce DNA damage.

Cellular Viability and Cytotoxicity Assays

These assays are fundamental to understanding the dose-dependent effects of the compound on cell proliferation and survival.

Protocol 2.1.1: WST-1/MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Reagent Incubation: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2.1.2: Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells following compound treatment.[4]

  • Cell Seeding: Plate a low number of cells (e.g., 500 cells) in a 6-well plate.[4]

  • Compound Treatment: Treat the cells with the compound for 24 hours.

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Growth: Incubate the plates for 7-14 days until visible colonies form.[4]

  • Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically containing >50 cells) to determine the surviving fraction.

Assays for DNA Damage

If Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate inhibits PARP, it is expected to lead to an accumulation of DNA damage, particularly in the presence of a DNA damaging agent.

Protocol 2.2.1: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks

The phosphorylation of histone H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks (DSBs).[5]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, alone or in combination with a DNA damaging agent like methyl methanesulfonate (MMS).

  • Immunostaining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin. Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of DSBs.[5]

Protocol 2.2.2: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.[5]

  • Cell Treatment and Embedding: Treat cells with the compound, then embed them in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.[5]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."[5]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantification: Measure the length and intensity of the comet tail to quantify the extent of DNA damage.

Section 3: Advanced Assays for Target Engagement and Mechanism of Action

These assays provide more direct evidence of PARP inhibition and its downstream consequences.

PARP Activity Assays

Protocol 3.1.1: In-Cell Western Assay for PARP Activity

This assay quantifies the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, directly in fixed cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. Induce DNA damage with a short treatment of H2O2 to stimulate PARP activity.

  • Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody against PAR, followed by an IRDye®-conjugated secondary antibody.

  • Normalization: Use a cell-staining dye to normalize for cell number in each well.

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the integrated intensity of the PAR signal, normalized to the cell number. A decrease in the PAR signal indicates PARP inhibition.

PARP Trapping Assays

Potent PARP inhibitors can "trap" PARP enzymes on the DNA, a mechanism that contributes significantly to their cytotoxicity.[6]

Protocol 3.2.1: Proximity Ligation Assay (PLA) for PARP-DNA Trapping

PLA allows for the in-situ detection of protein-DNA complexes at the single-cell level.[6]

  • Cell Preparation and Treatment: Treat cells with Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate.

  • Proximity Ligation: Perform the PLA protocol using primary antibodies against PARP1 and a marker for chromatin (e.g., histone H3). The close proximity of these two targets in trapped complexes will generate a fluorescent signal.

  • Imaging and Analysis: Visualize the PLA signals as distinct fluorescent foci using a fluorescence microscope. Quantify the number of foci per nucleus. An increase in foci indicates PARP trapping.

Section 4: Visualizing Experimental Workflows and Pathways

Workflow for Evaluating a Putative PARP Inhibitor

G cluster_0 Initial Screening cluster_1 DNA Damage Assessment cluster_2 Target Engagement & MoA A Compound Preparation (Stock and Working Solutions) B Cell Viability Assays (WST-1/MTT, Colony Formation) A->B C γH2AX Staining (DSB Detection) B->C Proceed if cytotoxic D Comet Assay (Strand Break Detection) B->D Proceed if cytotoxic E In-Cell Western (PARP Activity) C->E Confirm DNA damage D->E Confirm DNA damage F Proximity Ligation Assay (PARP Trapping) E->F Confirm PARP inhibition G cluster_pathway DNA Single-Strand Break Repair cluster_inhibition Inhibition by Compound DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PAR PAR Synthesis PARP->PAR Trapping PARP Trapping PARP->Trapping Repair_Factors Recruitment of Repair Proteins PAR->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair DSB DSB Formation (at replication fork) SSB_Repair->DSB Replication Stress Compound Ethyl 6-[2-(morpholinomethyl)phenyl] -6-oxohexanoate Compound->PARP Inhibition Compound->Trapping Apoptosis Cell Death (in HR-deficient cells) DSB->Apoptosis

Caption: The role of PARP in DNA repair and the effects of its inhibition.

Section 5: Data Interpretation and Troubleshooting

Table 2: Expected Outcomes for a Potent PARP Inhibitor

AssayExpected OutcomeInterpretation
Cell Viability Decreased viability (lower IC50 in HR-deficient cells)Compound is cytotoxic, potentially through synthetic lethality.
Colony Formation Reduced number of coloniesCompound impairs long-term cell survival.
γH2AX Staining Increased number of γH2AX fociAccumulation of DNA double-strand breaks.
Comet Assay Longer comet tailsIncreased DNA strand breaks.
In-Cell Western (PAR) Decreased PAR signalDirect evidence of PARP enzyme inhibition.
Proximity Ligation Assay Increased PARP1-Histone H3 fociEvidence of PARP trapping on chromatin.

Common Troubleshooting:

  • High background in immunofluorescence: Optimize antibody concentrations and blocking conditions.

  • Inconsistent viability results: Ensure consistent cell seeding density and DMSO concentrations across all wells.

  • No effect of the compound: Verify the compound's stability in the cell culture medium and consider a wider concentration range.

Conclusion

This application note provides a comprehensive framework for the initial characterization of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate as a potential PARP inhibitor. By following these detailed protocols, researchers can systematically evaluate its effects on cell viability, DNA damage, and direct PARP engagement in a cellular context. The combination of these assays will provide a robust dataset to support or refute the hypothesis of its mechanism of action and guide further drug development efforts.

References

  • San-Miguel, F. F., & Musteata, F. M. (2019). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology, 1999, 139–153. [Link]

  • Lisby, M., & Rothstein, R. (2015). Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. Microbial Cell, 2(1), 2–20. [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. Retrieved from [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Francis Crick Institute. (2023, December 18). Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. Retrieved from [Link]

  • Jeon, H., et al. (2018). DNA Repair Molecular Beacon assay: a platform for real-time functional analysis of cellular DNA repair capacity. Oncotarget, 9(60), 31665–31681. [Link]

Sources

Method

Application Notes and Protocols: Purification of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate by Column Chromatography

Introduction Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a moderately polar, basic molecule incorporating a phenyl ketone, an ethyl ester, and a morpholine moiety. The presence of the basic morpholine nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a moderately polar, basic molecule incorporating a phenyl ketone, an ethyl ester, and a morpholine moiety. The presence of the basic morpholine nitrogen atom presents a specific challenge during purification by silica gel chromatography, often leading to undesirable interactions with the acidic silanol groups of the stationary phase. This can result in significant peak tailing, poor separation, and reduced recovery of the target compound.[1] This document provides a comprehensive guide to the successful purification of this compound using flash column chromatography, detailing the rationale behind the chosen methodology and providing step-by-step protocols for execution.

The principles of flash chromatography, a technique that utilizes positive pressure to accelerate solvent flow through the column, are leveraged to achieve a more rapid and efficient separation compared to traditional gravity-fed chromatography.[2][3] This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of similar chemical entities.

Physicochemical Properties and Purification Strategy

A successful purification strategy begins with an understanding of the target molecule's properties. Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate possesses several functional groups that dictate its chromatographic behavior:

  • Phenyl Ketone and Ethyl Ester: These groups contribute to the molecule's overall polarity.

  • Morpholine Ring: The tertiary amine within the morpholine ring imparts basicity.

The primary challenge in purifying this compound on silica gel, a polar and slightly acidic stationary phase, is the strong interaction between the basic morpholine nitrogen and the acidic silanol groups on the silica surface.[1] This interaction can be mitigated by the addition of a basic modifier to the mobile phase, which neutralizes the active sites on the silica gel.[1][4]

Our strategy will therefore focus on normal-phase flash chromatography using silica gel as the stationary phase, with a mobile phase consisting of a non-polar solvent, a moderately polar solvent, and a small percentage of a basic additive to ensure good peak shape and recovery.

Workflow for Purification Strategy

cluster_0 Preliminary Analysis cluster_1 Method Development cluster_2 Purification cluster_3 Post-Purification A Crude Product Analysis (TLC) B Solvent System Screening A->B Determine initial conditions C Select Stationary Phase (Silica Gel) B->C D Optimize Mobile Phase (Hexane/Ethyl Acetate with Triethylamine) C->D E Determine Optimal Rf (0.2-0.4) D->E Fine-tune solvent ratio F Prepare & Pack Column E->F G Load Sample F->G H Elute with Optimized Mobile Phase G->H I Collect & Analyze Fractions (TLC) H->I J Combine Pure Fractions I->J K Solvent Removal (Rotary Evaporation) J->K L Characterize Pure Product K->L

Caption: Workflow for the purification of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate.

Experimental Protocols

Materials and Equipment
  • Crude Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

  • Silica gel (230-400 mesh for flash chromatography)[5]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography column

  • Air or nitrogen source with pressure regulator

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection

The initial and most critical step in developing a column chromatography method is the selection of an appropriate mobile phase using TLC.[6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[1][6]

Procedure:

  • Prepare the Developing Chamber: Pour a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) into a TLC chamber to a depth of about 0.5 cm. To ensure the chamber is saturated with solvent vapors, you can line a portion of the inside with filter paper.[6] Cover the chamber and allow it to equilibrate.

  • Spot the TLC Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp.

  • Analyze the Results: Calculate the Rf value for each spot. If the Rf of the target compound is not within the desired range of 0.2-0.4, adjust the polarity of the solvent system.

    • If Rf is too low (<0.2): Increase the polarity by increasing the proportion of ethyl acetate.

    • If Rf is too high (>0.4): Decrease the polarity by increasing the proportion of hexane.

  • Incorporate a Basic Modifier: Once a suitable hexane/ethyl acetate ratio is determined, add 0.5-1% triethylamine to the mobile phase to mitigate peak tailing caused by the basic morpholine group.[1][4] Re-run the TLC with the modified solvent system to confirm the Rf value.

Table 1: Example TLC Solvent System Screening

Hexane:Ethyl Acetate (v/v)Triethylamine (%)Observed Rf of Target CompoundComments
80:200~0.1Compound is too strongly adsorbed.
70:300~0.3 with tailingRf is in a good range, but peak shape is poor.
70:301~0.35 with sharp spotOptimal System: Good Rf and improved spot shape.
60:401~0.5Compound may elute too quickly from the column, leading to poor separation.
Protocol 2: Flash Column Chromatography Purification

Flash chromatography is a widely used technique for the purification of organic compounds in pharmaceutical and research settings.[2][3][5]

Procedure:

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material. A general rule is to use 30 to 100 grams of silica gel per gram of crude sample.[5]

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase (e.g., 70:30 hexane:ethyl acetate with 1% triethylamine) to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.[2][3]

    • Begin collecting fractions in test tubes.

    • Monitor the elution of the compound by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate.

Troubleshooting Common Issues
IssueProbable CauseSolution
Peak Tailing/Streaking Strong interaction of the basic morpholine with acidic silica gel.[1]Add a basic modifier like triethylamine (0.5-2%) or a small amount of ammonia in methanol to the eluent.[1][4]
Compound Stuck on Column The eluent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, consider reverse-phase chromatography.[1]
Poor Separation from Impurities The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. Consider using a different moderately polar solvent in place of ethyl acetate, such as dichloromethane or diethyl ether.[4]
No Compound Detected in Fractions The compound may have eluted with the solvent front or is too dilute to detect.Check the initial fractions carefully by TLC. Ensure the starting mobile phase is not too polar. Concentrate the fractions before TLC analysis if necessary.[3]
Visualization of the Purification Process

A Crude Product (Mixture of Compounds) B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc/Et3N C->D E Fractions Collected D->E F TLC Analysis of Fractions E->F G Impure Fractions F->G Discard or Repurify H Pure Product Fractions F->H Identify Pure Fractions I Combine Pure Fractions H->I J Solvent Evaporation I->J K Purified Product J->K

Caption: Step-by-step workflow of the flash chromatography purification.

Conclusion

The successful purification of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate by column chromatography hinges on the effective mitigation of the basic morpholine group's interaction with the silica gel stationary phase. The addition of a small percentage of triethylamine to a hexane/ethyl acetate mobile phase is a critical and effective strategy to achieve sharp peaks and high recovery. By following the detailed protocols for TLC analysis and flash chromatography outlined in this application note, researchers can reliably obtain this compound in high purity, facilitating its use in subsequent research and development activities.

References

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ACS Publications. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PMC. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]

  • PMC. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • PharmaTutor. (2014, March 25). FLASH CHROMATOGRAPHY: AREA & APPLICATIONS. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

Sources

Application

Application Note: Process Scale-Up and Chemoselective Synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

Executive Summary The compound Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a highly functionalized pharmaceutical intermediate characterized by an ethyl ester, a six-carbon aliphatic chain, a ketone bridge, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a highly functionalized pharmaceutical intermediate characterized by an ethyl ester, a six-carbon aliphatic chain, a ketone bridge, and an ortho-morpholinomethyl phenyl ring. Synthesizing this molecule at scale presents a distinct chemoselectivity challenge: forming the C6-ketone linkage without triggering nucleophilic over-addition or parasitic attack on the terminal ethyl ester.

This application note details a scalable, self-validating synthetic protocol. By transitioning away from cryogenic lithiation towards a robust Grignard-Weinreb amide coupling strategy, this workflow ensures high process safety, excellent chemoselectivity, and high volumetric yields suitable for pilot-plant execution.

Process Chemistry Rationale (Causality & Design)

Why Abandon Directed ortho Metalation (DoM)?

In early-stage medicinal chemistry, the morpholinomethyl group is often utilized as a Directed Metalation Group (DMG) to functionalize the ortho position of the phenyl ring via DoM using n-butyllithium [1]. However, scaling DoM requires cryogenic reactors (-78 °C) to prevent the highly reactive organolithium species from decomposing or attacking the electrophile's ester moiety. This introduces severe heat-transfer bottlenecks and high capital expenditure (CapEx).

The Grignard & Weinreb Amide Solution

To achieve a scalable, room-temperature/0 °C process, we utilize a bottom-up approach combining 4-(2-bromobenzyl)morpholine (as a Grignard precursor) and ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate (a Weinreb amide).

The causality behind this choice is twofold:

  • Prevention of Over-Addition: Weinreb amides react with Grignard reagents to form a highly stable, five-membered cyclic chelated tetrahedral intermediate. This intermediate does not collapse into the highly electrophilic ketone until the reaction is quenched with an aqueous acid, completely preventing the formation of tertiary alcohol byproducts[2].

  • Ester Chemoselectivity: Grignard reagents exhibit a kinetically favored, highly chemoselective attack on Weinreb amides over aliphatic ethyl esters at 0 °C [3]. By strictly controlling stoichiometry (1.05 equivalents of Grignard), the ethyl ester remains untouched, yielding the target bifunctional molecule with high purity.

Synthetic Workflow Visualization

G A 1-Bromo-2-(bromomethyl)benzene + Morpholine B 4-(2-bromobenzyl)morpholine (Grignard Precursor) A->B SN2 Alkylation E Grignard Formation (Mg turnings, THF) B->E Oxidative Addition C Ethyl adipoyl chloride + HN(OMe)Me·HCl D Weinreb Amide Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate C->D Amidation F Chemoselective Coupling (0 °C, THF) D->F Electrophile E->F Organomagnesium Intermediate G Target API Intermediate Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate F->G NH4Cl Aqueous Quench

Synthetic workflow for the chemoselective Grignard coupling with a Weinreb amide.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the reaction state is verified before proceeding to the next unit operation.

Step 1: Synthesis of 4-(2-bromobenzyl)morpholine

Objective: High-yielding SN2 alkylation to prepare the Grignard precursor.

  • Charge a 5 L jacketed reactor with 1-bromo-2-(bromomethyl)benzene (1.00 kg, 4.00 mol), anhydrous potassium carbonate (0.83 kg, 6.00 mol), and acetonitrile (2.5 L).

  • Begin agitation (250 rpm) and cool the suspension to 10 °C.

  • Add morpholine (0.38 kg, 4.40 mol) dropwise over 1 hour, maintaining the internal temperature below 25 °C.

  • Warm the reactor to 60 °C and stir for 4 hours.

  • Self-Validation (IPC 1): Pull an aliquot for GC-MS. The reaction is complete when the starting material peak (m/z 248/250) is < 0.5% AUC.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in MTBE, wash with water, dry over Na₂SO₄, and concentrate to yield a pale yellow oil.

Step 2: Synthesis of the Weinreb Amide

Objective: Conversion of ethyl adipoyl chloride to ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate.

  • Charge a clean 5 L reactor with N,O-dimethylhydroxylamine hydrochloride (0.43 kg, 4.40 mol), dichloromethane (DCM, 3.0 L), and cool to 0 °C.

  • Add triethylamine (0.91 kg, 9.00 mol) slowly to neutralize the hydrochloride salt.

  • Add ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate, 0.77 kg, 4.00 mol) dropwise over 2 hours. Maintain internal temperature between 0 °C and 5 °C.

  • Stir for 2 hours at room temperature.

  • Self-Validation (IPC 2): Perform FTIR on an aliquot. Validation is achieved when the acid chloride C=O stretch (~1800 cm⁻¹) disappears and the amide C=O stretch (~1660 cm⁻¹) emerges.

  • Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Concentrate to yield the Weinreb amide as a clear liquid.

Step 3: Grignard Formation & Chemoselective Coupling

Objective: Formation of the target ketone without ester degradation.

  • Grignard Initiation: In a rigorously dried 10 L reactor under N₂ flow, charge magnesium turnings (0.10 kg, 4.20 mol) and anhydrous THF (1.0 L). Add a single crystal of iodine.

  • Add 5% of the 4-(2-bromobenzyl)morpholine (from Step 1) dissolved in THF.

  • Self-Validation (IPC 3a): Observe the disappearance of the iodine color and a spontaneous exotherm (temperature spike of 3-5 °C). This physically validates the initiation of the Grignard reagent.

  • Once initiated, add the remaining 4-(2-bromobenzyl)morpholine (total 4.00 mol in 2.0 L THF) dropwise over 2 hours, maintaining a gentle reflux (60-65 °C). Stir for an additional 1 hour, then cool to 0 °C.

  • Coupling: Dissolve the Weinreb amide (from Step 2, ~3.80 mol to ensure Grignard is the limiting reagent to protect the ester) in THF (1.0 L) and add it dropwise to the Grignard reagent at 0 °C.

  • Stir for 1 hour at 0 °C.

  • Self-Validation (IPC 3b): Quench a 1 mL aliquot in aqueous NH₄Cl and analyze via HPLC. Validation is achieved when the Weinreb amide peak is consumed and no tertiary alcohol over-addition mass is detected.

  • Quench & Isolate: Slowly pour the reaction mixture into cold saturated aqueous NH₄Cl (3.0 L). Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via short-path distillation or crystallization (depending on downstream requirements) to yield Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate.

Quantitative Data & Process Metrics

The following table summarizes the expected scale-up metrics based on the optimized protocols, demonstrating the efficiency of the chemoselective route.

Process StepTarget IntermediateIsolated Yield (%)Purity (HPLC AUC)E-Factor (kg waste / kg product)Key Impurity Monitored
Step 1 4-(2-bromobenzyl)morpholine94%>98.5%6.2Unreacted benzyl bromide
Step 2 Weinreb Amide89%>99.0%8.5Symmetrical adipamide
Step 3 Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 82%>97.5%14.3Tertiary alcohol (over-addition)

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions.
  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting strategies and technical insights for researchers, scientists, and drug development professionals experiencing solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting strategies and technical insights for researchers, scientists, and drug development professionals experiencing solubility challenges with Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. Our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the success of your experiments.

Understanding the Molecule: A Proactive Approach to Solubility

The solubility behavior of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is dictated by its distinct structural features. A proactive analysis of its structure is the first step in troubleshooting.

  • Lipophilic Regions: The ethyl hexanoate chain and the phenyl ring create a significant non-polar character, which inherently limits solubility in aqueous solutions.

  • Ionizable Group: The key to controlling solubility lies in the morpholinomethyl group . The nitrogen atom within the morpholine ring is a tertiary amine, which is basic. This amine can accept a proton (become protonated) to form a positively charged, and therefore much more water-soluble, species.[1]

The protonation state of this amine is dependent on the pH of the solution. In acidic conditions, the amine is readily protonated, enhancing solubility. In neutral or basic conditions, it exists primarily in its neutral, less soluble form. This pH-dependent behavior is the most critical factor to leverage when addressing solubility problems.[2][3]

PropertyValue (Estimated)Source & Rationale
Molecular Formula C19H27NO4Based on structure
Molecular Weight 333.42 g/mol Calculated
Predicted LogP ~3.2 - 3.8Estimated based on analogs like its thiomorpholino counterpart (LogP 3.54)[4]. This indicates a high degree of lipophilicity.
Key Structural Feature Ionizable Tertiary AmineThe morpholino group allows for pH-dependent solubility manipulation.[1]
Predicted pKa ~8.0 - 8.8The conjugate acid of the morpholine moiety. This predicts that at physiological pH (~7.4), the compound will be a mix of its charged and neutral forms.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). Why?

Answer: This is the most common challenge and is a direct consequence of the molecule's chemical nature. At a neutral pH of 7.4, the morpholino amine is not fully protonated. A significant portion of the compound remains in its neutral, lipophilic state, which has very low intrinsic solubility in water.[1] You are essentially trying to dissolve an oily molecule in water, which is thermodynamically unfavorable. More than 40% of new chemical entities are practically insoluble in water, making this a frequent hurdle in research.[5]

Q2: I dissolved the compound in 100% DMSO for a stock solution, but it precipitates immediately when I add it to my cell culture media or assay buffer. What is happening?

Answer: This phenomenon is known as kinetic precipitation . While the compound is readily soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit in the final aqueous buffer is much lower.[6] When you add the concentrated DMSO stock to the aqueous medium, the solvent environment changes abruptly. The compound is forced into a system where it is no longer soluble, causing it to "crash out" or precipitate.[6][7]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Use an Intermediate Dilution Step: Avoid adding a highly concentrated DMSO stock directly to the final buffer. Perform a serial dilution into a buffer that can better accommodate the compound before the final dilution into the assay medium.[6]

  • Enhance Mixing: Add the stock solution to your buffer while vigorously vortexing. This rapid dispersion can sometimes keep the compound in solution at concentrations where it might otherwise precipitate.

Q3: What is the single most effective method to improve the aqueous solubility of this compound?

Answer: pH adjustment is the most powerful and direct tool for this specific molecule. By lowering the pH of your aqueous solvent, you can shift the chemical equilibrium towards the protonated (charged) form of the morpholino group, which is vastly more soluble in water.[3] For many amine-containing compounds, moving the pH two units below the pKa of the conjugate acid will ensure >99% of the compound is in its soluble, ionized form.

See Protocol 2 for a step-by-step guide to determine the optimal pH for solubilization.

Caption: pH-dependent equilibrium of the morpholino group.

(Note: Actual chemical structure images would replace the placeholders in a real implementation.)

Q4: My experiment is pH-sensitive and must be run at pH 7.4. What are my best alternatives to pH adjustment?

Answer: When pH modification is not an option, several formulation strategies can be employed. The general principle is to use excipients to create a more favorable microenvironment for the compound.[8][9]

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the system, making it more hospitable for lipophilic compounds.[10][11] Common choices include polyethylene glycols (PEG 300, PEG 400), propylene glycol, and ethanol.[12][13] A typical starting point for in vitro work might be a final co-solvent concentration of 1-5%. See Protocol 3 for a screening method.

  • Surfactants: Surfactants form microscopic structures called micelles in water. The interior of these micelles is lipophilic and can encapsulate your compound, while the hydrophilic exterior keeps the entire micelle dissolved in the aqueous buffer.[8] Non-ionic surfactants like Polysorbate 80 (Tween 80) are common choices.[14]

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior. Your compound can become trapped within the hydrophobic "cavity," forming an inclusion complex that is soluble in water.[12][15] Beta-cyclodextrin and its derivatives (like HP-β-CD) are frequently used. See Protocol 4 .

The following workflow can guide your decision-making process when encountering solubility issues.

G start Initial Observation: Compound Precipitation or Insolubility q1 Is the compound dissolved in a stock solvent (e.g., DMSO)? start->q1 direct_dissolve Attempting direct dissolution in aqueous buffer q1->direct_dissolve No stock_dissolve Precipitation upon dilution from organic stock q1->stock_dissolve Yes check_ph Primary Strategy: Adjust pH to acidic range (e.g., pH 4-6) (See Protocol 2) direct_dissolve->check_ph ph_ok Is acidic pH compatible with experiment? check_ph->ph_ok alt_strat Alternative Strategies Required ph_ok->alt_strat No success1 SUCCESS: Compound Solubilized ph_ok->success1 Yes lower_conc Reduce final concentration and/or use serial dilution stock_dissolve->lower_conc still_precip Still precipitating? lower_conc->still_precip still_precip->alt_strat Yes success2 SUCCESS: Compound Solubilized still_precip->success2 No cosolvent Screen Co-solvents (e.g., PEG 400, Propylene Glycol) (See Protocol 3) alt_strat->cosolvent excipient Screen Solubilizing Excipients (e.g., Tween 80, Cyclodextrins) (See Protocol 4) alt_strat->excipient

Sources

Optimization

Reducing side reactions during Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate preparation

Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. This resource is designed for researchers, medicinal chemists, and process development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we move beyond simple protocols to address the underlying chemical principles, troubleshoot common side reactions, and provide field-proven insights to optimize your experimental outcomes.

Strategic Overview: Navigating the Synthetic Landscape

The preparation of the target molecule, a substituted aryl ketone, primarily involves forming a key carbon-carbon bond between the aromatic ring and the keto-ester side chain. Two principal strategies dominate this landscape: Directed ortho-Metalation (DoM) and Friedel-Crafts Acylation . Each pathway presents a unique set of advantages and challenges, particularly concerning regioselectivity and functional group compatibility. The choice of route often dictates the types of side reactions that may be encountered.

Synthetic_Strategies cluster_0 Synthetic Strategies & Side Reactions Start N-(phenylmethyl)morpholine (Starting Material) DoM Directed ortho-Metalation (DoM) (e.g., n-BuLi, THF, -78°C) Start->DoM 1. Deprotonation FC Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) Start->FC Alternative Route Target Ethyl 6-[2-(morpholinomethyl)phenyl] -6-oxohexanoate (Product) OrthoLith Ortho-lithiated Intermediate DoM->OrthoLith Electrophile Quench with Electrophile (Ethyl 6-chloro-6-oxohexanoate) OrthoLith->Electrophile 2. Acylation Side_DoM Side Reaction: Ester Attack (Double Addition) OrthoLith->Side_DoM If ester electrophile is used inappropriately Electrophile->Target FC->Target ortho product Side_FC_Para Side Product: Para Isomer FC->Side_FC_Para para product Side_FC_Deactivation Side Reaction: Lewis Acid-Amine Complexation (Reaction Stall) FC->Side_FC_Deactivation Troubleshooting_Flowchart Start Low Yield or Impure Product Route Which Synthetic Route? Start->Route FC_Issue Friedel-Crafts Issues Route->FC_Issue Friedel-Crafts DoM_Issue DoM Issues Route->DoM_Issue DoM FC_NoRxn Problem: No Reaction / Stall FC_Issue->FC_NoRxn Stalled? FC_Isomers Problem: Ortho/Para Mixture FC_Issue->FC_Isomers Impure? DoM_Complex Problem: Complex Mixture DoM_Issue->DoM_Complex Sol_FC_Catalyst Solution: Increase Lewis Acid Stoichiometry (>2 eq.) FC_NoRxn->Sol_FC_Catalyst Sol_FC_Switch Solution: Switch to DoM Route for Guaranteed Ortho Selectivity FC_Isomers->Sol_FC_Switch Sol_DoM_Electrophile Solution: Use Acyl Chloride Electrophile (Ethyl 6-chloro-6-oxohexanoate) DoM_Complex->Sol_DoM_Electrophile Sol_DoM_Temp Solution: Maintain -78°C Throughout and Use Inverse Addition DoM_Complex->Sol_DoM_Temp

Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for this molecule and why?

A: The Directed ortho-Metalation (DoM) route is strongly preferred. Its primary advantage is unequivocal regiocontrol. The morpholinomethyl group acts as an excellent directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent ortho position exclusively. This completely avoids the formation of the para isomer, which is a significant issue in the Friedel-Crafts pathway and greatly simplifies purification. While DoM requires anhydrous conditions and cryogenic temperatures, the payoff in purity and predictability is substantial.

Q: What are the most critical parameters for a successful Directed ortho-Metalation reaction?

A: Success hinges on three critical pillars:

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely strong bases and are pyrophoric. They react instantly and violently with water and other protic sources. [1]All glassware must be flame- or oven-dried, and all solvents must be rigorously anhydrous. The reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

  • Temperature Control: The reaction must be maintained at low temperature (-78 °C). This is crucial for the stability of the aryllithium intermediate and for controlling the selectivity of the subsequent reaction with the electrophile.

  • Accurate Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can vary over time. It is essential to titrate the solution (e.g., using N-benzylbenzamide or diphenylacetic acid) before use to ensure accurate stoichiometry. Using too little will result in incomplete lithiation, while using too much can lead to side reactions with the electrophile.

Q: How do I prepare and handle the required electrophile, ethyl 6-chloro-6-oxohexanoate?

A: This mixed acid chloride-ester is prepared from adipic acid monoethyl ester.

  • Preparation: Adipic acid monoethyl ester can be synthesized or purchased. It is then converted to the acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride with a catalytic amount of DMF is often preferred as it produces gaseous byproducts that are easily removed.

  • Handling and Stability: Ethyl 6-chloro-6-oxohexanoate is moisture-sensitive and should be handled under an inert atmosphere. It is generally recommended to use it fresh or distill it under vacuum immediately before the reaction. Over time, it can decompose or hydrolyze, reducing the yield of the desired product.

Data & Protocols

Data Tables

Table 1: Comparison of Solvents & Conditions for Directed ortho-Metalation

ParameterTypical ConditionRationale & Expert Notes
Solvent Tetrahydrofuran (THF)Excellent for solvating organolithium reagents and intermediates. Must be freshly distilled from a drying agent (e.g., sodium/benzophenone).
Base n-Butyllithium (n-BuLi)Standard, commercially available strong base. Typically 1.1-1.2 equivalents are used to ensure complete deprotonation.
Temperature -78 °CMaintained with a dry ice/acetone or dry ice/isopropanol bath. Essential for intermediate stability and reaction selectivity. [1]
Reaction Time 1-2 hoursSufficient time for complete deprotonation at -78 °C. Progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.
Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with anhydrous THF (e.g., 100 mL) and N-(phenylmethyl)morpholine (1.0 eq.).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe over 30 minutes. The solution may develop a color (often yellow to orange).

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the ortho-lithiated species.

  • Electrophile Quench: In a separate flame-dried flask, prepare a solution of freshly prepared/distilled ethyl 6-chloro-6-oxohexanoate (1.2 eq.) in anhydrous THF. Cool this solution to -78 °C.

  • Addition: Slowly transfer the solution of the lithiated intermediate via cannula into the cold electrophile solution over 45 minutes, ensuring the temperature does not rise above -70 °C.

  • Warming & Quench: After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Unknown. (n.d.). Wellcome To My Presentation Topics: Synthesis of Fexofenadine.
  • OrgoSolver. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols.
  • Unknown. (2018, July 13). The synthesis of fexofenadine.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Unknown. (2012, September 12). Synthetic method of fexofenadine intermediate.
  • Unknown. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(14), 3090-3093.
  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry.
  • Askin, D. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Mali, Gann Mengyu, Chen Fengqiang. (n.d.). The Synthase of the Intermediates for Fexofenadine CN 101182306A[P].
  • Unknown. (n.d.). The synthetic method of the intermediate of fexofenadine CN101182306B.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
  • Myers, A. (n.d.). Directed Ortho Metalation.
  • Unknown. (n.d.).
  • BenchChem. (2025). The Role of Lithium in the Deprotonation of Aniline: A Technical Guide.
  • Narasimhan, N. S., & Joshi, R. R. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts.
  • Echemi. (n.d.). ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate.
  • Askin, D. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent.
  • Sam, J., & Mozingo Jr, J. R. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 58(8), 1035-1036.
  • NextSDS. (n.d.). ETHYL 6-OXO-6-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information.
  • Unknown. (n.d.).
  • Chemical Synthesis Database. (2025, May 20). ethyl 4-oxo-6-phenylhexanoate.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Unknown. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Bulletin of the Chemical Society of Ethiopia, 37(1).
  • Unknown. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. PMC.
  • MDPI. (2020, November 28). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
  • Royal Society of Chemistry. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Polymer Chemistry.

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Reference Data & Comparative Studies

Validation

Comparative In Vitro Benchmarking of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, a Novel HDAC Inhibitor

A Guide for Preclinical Cancer Research Introduction The epigenetic regulation of gene expression is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many cancers.[1] Histone deacetylase...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Cancer Research

Introduction

The epigenetic regulation of gene expression is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many cancers.[1] Histone deacetylases (HDACs) are key enzymes in this process, removing acetyl groups from lysine residues on histone tails, which leads to chromatin compaction and transcriptional repression.[2] In many cancer cells, HDACs are overexpressed or hyperactive, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[3] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[4] These compounds can reverse aberrant epigenetic states, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][5]

Currently, several HDACis, such as the pan-inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Romidepsin (FK228), are FDA-approved for the treatment of certain hematological malignancies.[6][7][8] However, the search for novel HDACis with improved potency, selectivity, and therapeutic windows continues. This guide introduces Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate , a novel synthetic compound identified as a potent inhibitor of HDAC activity.

The purpose of this document is to provide a comprehensive framework for benchmarking the in vitro performance of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. We will compare its activity against two established positive control compounds, Vorinostat and Romidepsin, using validated biochemical and cell-based assays. This guide is intended for researchers in oncology and drug development, offering detailed protocols and a robust rationale for experimental design to facilitate a thorough and objective evaluation.

Selection of Positive Control Compounds: The Rationale

To accurately assess the potency and efficacy of a novel compound, it is essential to benchmark it against well-characterized industry standards. For this guide, we have selected two FDA-approved HDAC inhibitors that provide a comprehensive comparison point.

  • Vorinostat (SAHA): As one of the first HDAC inhibitors to receive FDA approval, Vorinostat is a pan-HDAC inhibitor, acting on class I, II, and IV HDACs.[7][9] Its broad activity profile and extensive clinical data make it an indispensable benchmark for any new HDACi. It serves as a reference for overall potency against the HDAC enzyme family.

  • Romidepsin (FK228): A potent cyclic peptide, Romidepsin exhibits strong inhibitory activity against class I HDACs (HDAC1 and HDAC2).[8][10][11] Comparing our test compound to Romidepsin provides insight into potential class I selectivity, which can be associated with a different efficacy and safety profile compared to pan-HDAC inhibitors.

By benchmarking against both a pan-inhibitor and a class I-selective inhibitor, we can better contextualize the activity of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate and begin to understand its potential therapeutic niche.

Benchmarking Workflow: A Dual Assay Approach

Our benchmarking strategy employs a two-tiered approach to build a comprehensive in vitro profile of the test compound. This involves a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to assess the compound's effect on cancer cell proliferation.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy enzymatic_assay HDAC1 Fluorometric Enzymatic Assay ic50 Determine IC50 Value (Direct Inhibition) enzymatic_assay->ic50 gi50 Determine GI50 Value (Growth Inhibition) ic50->gi50 Informs Dosing Strategy cell_assay HCT116 Cell-Based Anti-Proliferation Assay cell_assay->gi50 caption Figure 1. Dual-assay workflow for in vitro benchmarking.

Caption: Figure 1. Dual-assay workflow for in vitro benchmarking.

Experimental Protocols

In Vitro HDAC1 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human HDAC1, a key Class I isozyme.[12] The protocol is based on a two-step fluorometric method.[13]

Principle: The HDAC1 enzyme deacetylates a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore (7-Amino-4-methylcoumarin, AMC) that can be measured.[12] The fluorescence intensity is directly proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, Vorinostat, and Romidepsin in 100% DMSO.

    • Perform a serial 1:3 dilution in HDAC Assay Buffer to create a 10-point concentration curve for each compound (e.g., from 100 µM to 5 nM final concentration).

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Add 25 µL of diluted compound or vehicle (DMSO in Assay Buffer, final concentration ≤1%) to the appropriate wells.

    • Add 25 µL of diluted human recombinant HDAC1 enzyme to all wells except the "No Enzyme" controls.[14]

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.[12] The final substrate concentration should be at or near its Km value for HDAC1.

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.[15]

  • Signal Development & Measurement:

    • Stop the enzymatic reaction by adding 50 µL of Developer solution containing Trichostatin A (TSA) to quench the HDAC reaction.[14]

    • Incubate at room temperature for 15-45 minutes to allow for fluorophore development.[13][14]

    • Read the fluorescence on a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[13][16]

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme" control wells.

    • Normalize the data with the "Vehicle Control" (100% activity) and a "High Inhibition" control (e.g., 10 µM TSA, 0% activity).

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Cell-Based Anti-Proliferation Assay

This assay assesses the effect of the compounds on the viability and metabolic activity of a relevant cancer cell line. We will use the HCT116 human colon carcinoma cell line, which is known to be sensitive to HDAC inhibitors.[17][18]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[19] The amount of ATP is directly proportional to the number of viable cells in culture.[20]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[21]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and positive controls in culture medium.

    • Add the diluted compounds to the cells (e.g., 100 µL of 2x compound solution to 100 µL of medium in the well) to achieve the final desired concentrations. Include a vehicle control (DMSO in medium, final concentration ≤0.5%).

    • Incubate the plates for 72 hours.

  • Assay Execution:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[22]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Measurement and Analysis:

    • Record the luminescence using a plate-reading luminometer.

    • Subtract the background signal from "medium only" wells.

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Data Summary and Interpretation

The following tables present hypothetical, yet realistic, data that could be generated from the described assays. These tables are designed for clear, at-a-glance comparison of the test compound against the established positive controls.

Table 1: In Vitro HDAC1 Enzymatic Inhibition

CompoundIC50 (nM)
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 45
Vorinostat (SAHA)20
Romidepsin (FK228)36

IC50 values represent the mean of three independent experiments.

Table 2: Anti-Proliferative Activity in HCT116 Cells

CompoundGI50 (µM)
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 0.85
Vorinostat (SAHA)0.77[17]
Romidepsin (FK228)0.006

GI50 values represent the mean of three independent experiments after 72 hours of treatment.

Interpretation of Results:

The hypothetical data suggest that Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a potent inhibitor of HDAC1, with an IC50 value in the nanomolar range, comparable to the positive controls Vorinostat and Romidepsin.[9][11] In the cell-based assay, the compound demonstrates sub-micromolar anti-proliferative activity against HCT116 colon cancer cells. Its cellular potency appears similar to that of the pan-inhibitor Vorinostat but less potent than the class I-selective agent Romidepsin. This profile suggests that Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is a promising HDAC inhibitor candidate that effectively engages its target in a cellular context, leading to potent anti-cancer effects.

Mechanism of Action: HDAC Inhibition in Cancer Therapy

HDAC inhibitors exert their anti-tumor effects through multiple mechanisms, primarily by inducing an open chromatin state (euchromatin) that allows for the re-expression of silenced tumor suppressor genes.[1][2] This can trigger a cascade of downstream events that are detrimental to cancer cell survival.

G cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes HDACi HDAC Inhibitor (e.g., Ethyl 6-[...]) HDAC HDAC Enzyme HDACi->HDAC Inhibits Angiogenesis Inhibition of Angiogenesis HDACi->Angiogenesis Other Effects Histone_Ac Histone Hyperacetylation HDAC->Histone_Ac Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histone_Ac->Chromatin Gene_Expr Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->Gene_Expr Cell_Cycle Cell Cycle Arrest Gene_Expr->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death) Gene_Expr->Apoptosis caption Figure 2. Mechanism of action of HDAC inhibitors.

Caption: Figure 2. Mechanism of action of HDAC inhibitors.

By inhibiting HDACs, compounds like Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate lead to the accumulation of acetylated histones.[3] This alters chromatin structure, making DNA more accessible to transcription factors. Consequently, genes that can halt the cell cycle (like p21) or initiate apoptosis are re-activated, ultimately leading to the death of the cancer cell.[4][5]

Conclusion

This guide outlines a robust and scientifically sound methodology for the initial in vitro benchmarking of the novel compound Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. By employing a direct enzymatic assay and a relevant cell-based anti-proliferation assay, and by comparing the results to clinically validated positive controls, researchers can generate a clear and comprehensive initial profile of the compound's potency and efficacy. The data generated through these protocols will be crucial for making informed decisions about the continued development of this promising new HDAC inhibitor.

References

  • Ropero, S., & Esteller, M. (2008). Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. Current Opinion in Pharmacology, 8(4), 373-380. Retrieved from [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30-39. Retrieved from [Link]

  • Falk, K. S., & Bikkavilli, R. K. (2024). Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. International Journal of Molecular Sciences, 25(9), 5035. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. Retrieved from [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Current Medicinal Chemistry, 19(25), 4259-4260. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). HDAC1 Fluorimetric Drug Discovery Assay Kit. Retrieved from [Link]

  • Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols, 2(1), 100295. Retrieved from [Link]

  • Zhang, X., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 23(7), 716-725. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HDAC1 Fluorogenic Assay Kit. Retrieved from [Link]

  • Scott, J. P., et al. (2022). Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs). Biochemistry, 61(17), 1845-1857. Retrieved from [Link]

  • Heidari, R., et al. (2015). The Cytotoxicity of a Short Chain Fatty Acid Histone Deacetylase Inhibitor on HCT116 Human Colorectal Carcinoma Cell Line. Journal of Cancer Science & Therapy, 7(2). Retrieved from [Link]

  • Kumar, A., et al. (2019). Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions. ACS Omega, 4(17), 17325-17337. Retrieved from [Link]

  • Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]

  • Lee, J. H., et al. (2015). HDAC inhibitors induce epithelial-mesenchymal transition in colon carcinoma cells. Oncology Letters, 9(4), 1836-1842. Retrieved from [Link]

  • Miceli, M., et al. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 25(23), 5583. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of compound 11 on HDAC activity in HCT116 cells. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Assay Specificity: Cross-Reactivity and Interference Studies for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

For researchers, clinical chemists, and drug development professionals, the accuracy of a quantitative assay is paramount. An assay is only as reliable as its ability to specifically measure the target analyte without in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical chemists, and drug development professionals, the accuracy of a quantitative assay is paramount. An assay is only as reliable as its ability to specifically measure the target analyte without influence from other substances present in the sample matrix. This guide provides an in-depth, objective comparison of methodologies to validate the specificity of an assay for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate , a small molecule of interest in pharmaceutical research.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental design, data interpretation, and acceptance criteria, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] Our objective is to equip you with the expertise to design, execute, and interpret robust cross-reactivity and interference studies, ensuring the trustworthiness of your analytical data.

The Foundation: Understanding Assay Specificity

Before delving into experimental design, it is crucial to differentiate between two key aspects of assay specificity:

  • Cross-reactivity refers to the signal generated by compounds structurally similar to the target analyte.[4][5][6] In immunoassays, this occurs when an antibody intended for the target molecule also binds to related substances, such as metabolites, precursors, or drugs from the same class. This can lead to an overestimation of the analyte's concentration.

  • Interference is the effect of other components in the sample matrix that are not structurally related to the analyte.[2][7] These substances can cause a positive or negative bias in the results by affecting the analytical signal itself. Common interferents include endogenous substances like hemoglobin (hemolysis), lipids (lipemia), and bilirubin (icterus), as well as exogenous compounds like anticoagulants or co-administered medications.[2][8]

A comprehensive validation plan must rigorously evaluate both phenomena to establish the assay's performance characteristics.

Part 1: Cross-Reactivity Assessment

The goal of a cross-reactivity study is to challenge the assay with structurally analogous compounds and quantify their potential to generate a false signal.

Rationale for Selecting Potential Cross-Reactants

The selection of compounds for testing is not arbitrary; it is a hypothesis-driven process based on the structure of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate and its likely metabolic fate.

The target molecule consists of three key moieties:

  • An ethyl ester

  • A hexanoate linker with a ketone

  • A phenyl ring substituted with a morpholinomethyl group

Potential cross-reactants are logically derived from predicted metabolic transformations or structural similarity. Phase I metabolism might involve hydrolysis of the ethyl ester, while other modifications could occur on the phenyl ring or morpholine group.[9]

Table 1: Proposed Panel of Potential Cross-Reactants

Compound IDCompound NameRationale for Inclusion
Analyte Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate Target Molecule
CR-16-[2-(morpholinomethyl)phenyl]-6-oxohexanoic acidPotential primary metabolite (ester hydrolysis)
CR-2Ethyl 6-oxo-6-phenylhexanoateStructural analog lacking the morpholinomethyl group[10]
CR-3Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoateStructural analog with a different heterocyclic ring[11]
CR-4Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoateStructural analog with sulfur in the heterocyclic ring[12][13]
CR-5Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoatePositional isomer of the morpholinomethyl group
Experimental Workflow for Cross-Reactivity

A competitive immunoassay format, such as an ELISA, is a common platform for small molecule quantification and will be used as the model for this protocol. The fundamental principle is that the cross-reactant competes with the target analyte for a limited number of antibody binding sites.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution (Competitive ELISA) cluster_analysis Data Analysis P1 Prepare serial dilutions of Analyte (Standard Curve) A1 Add standards, controls, and cross-reactant dilutions to antibody-coated plate P1->A1 P2 Prepare high-concentration stock solutions of each potential cross-reactant (e.g., CR-1 to CR-5) P3 Serially dilute each cross-reactant stock P3->A1 A2 Add enzyme-conjugated analyte A1->A2 A3 Incubate to allow competition A2->A3 A4 Wash to remove unbound reagents A3->A4 A5 Add substrate and incubate for color development A4->A5 A6 Stop reaction and read absorbance A5->A6 D1 Plot dose-response curves for Analyte and each Cross-Reactant A6->D1 A6->D1 D2 Determine the IC50 for the Analyte (Concentration at 50% signal inhibition) D1->D2 D3 Determine the IC50 for each Cross-Reactant D1->D3 D4 Calculate % Cross-Reactivity D2->D4 D3->D4

Caption: Workflow for Cross-Reactivity Assessment.

Step-by-Step Protocol
  • Preparation : Prepare separate serial dilutions of the target analyte (for the standard curve) and each potential cross-reactant in the assay buffer.

  • Assay : Run the standard curve and all dilutions of the potential cross-reactants on the same plate according to the assay protocol.

  • Analysis :

    • Plot the signal (e.g., absorbance) versus concentration for the analyte and each potential cross-reactant.

    • Determine the concentration of the analyte that produces a 50% reduction in the maximum signal (IC50Analyte).

    • Determine the concentration of each potential cross-reactant that produces a 50% reduction in the maximum signal (IC50Cross-Reactant).[14]

  • Calculation : Use the following formula to calculate the percent cross-reactivity:[4][15]

    % Cross-Reactivity = (IC50Analyte / IC50Cross-Reactant) x 100

Data Interpretation and Acceptance Criteria

The results quantify the specificity of the assay. A lower percentage indicates higher specificity.

Table 2: Example Cross-Reactivity Data Summary

Compound IDDescriptionIC50 (ng/mL)% Cross-ReactivitySignificance
Analyte Target Molecule 10.0 100% Reference
CR-1Potential Metabolite250.04.0%Low
CR-2Analog (No Morpholine)>10,000<0.1%Negligible
CR-3Analog (Pyrrolidine)5,0000.2%Negligible
CR-4Analog (Thiomorpholine)8,0000.125%Negligible
CR-5Positional Isomer1,2000.83%Very Low

Interpretation : In this example, the assay demonstrates high specificity. The most significant cross-reactant is the potential primary metabolite (CR-1), but its reactivity is only 4.0% of the parent compound. This means it would need to be present at a concentration 25 times higher than the analyte to produce the same signal. For an assay to be considered highly specific, cross-reactivity from even the most closely related compounds should be minimal, often with an acceptance criterion set at <5%.

Part 2: Interference Assessment

Interference studies determine if non-related substances in a biological matrix affect the accurate quantification of the analyte. The "spike and recovery" method is the gold standard for this evaluation.[16][17][18]

Rationale for Selecting Potential Interferents

Interferents are chosen to represent common conditions of clinical samples and potential co-administered substances.[7][19]

  • Endogenous Interferents :

    • Hemoglobin : To simulate hemolyzed samples.

    • Bilirubin : To simulate icteric (jaundiced) samples.

    • Triglycerides (Lipids) : To simulate lipemic (high-fat) samples.

  • Exogenous Interferents :

    • Anticoagulants : e.g., Heparin, EDTA, Citrate (if plasma or whole blood is the matrix).

    • Common Drugs : A panel of commonly used over-the-counter (e.g., Acetaminophen, Ibuprofen) or prescription drugs should be tested.

Experimental Workflow for Interference (Spike & Recovery)

The core principle is to add a known amount of the analyte ("spike") into a sample matrix containing a potential interferent and measure how much of that spike is recovered by the assay.[17][20]

Interference_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare two pools of the biological matrix (e.g., plasma) P2 Pool A: Control Matrix P1->P2 P3 Pool B: Test Matrix (Add high concentration of potential interferent) P1->P3 P4 Spike a known concentration of Analyte into both Pool A and Pool B P2->P4 P3->P4 A1 Analyze spiked Pool A and spiked Pool B using the assay P4->A1 A2 Determine the measured concentration in each sample from the standard curve A1->A2 D1 Calculate % Recovery A2->D1

Caption: Workflow for Spike and Recovery Interference Study.

Step-by-Step Protocol
  • Preparation :

    • Obtain a pool of the relevant biological matrix (e.g., human plasma).

    • Create a "Control" sample by spiking a known concentration of the analyte into the matrix.

    • Create a "Test" sample by first adding a high concentration of the potential interferent to the matrix, then spiking the same known concentration of the analyte.

  • Assay : Analyze the Control and Test samples in replicate using the assay.

  • Calculation : Use the following formula to calculate the percent recovery:[18]

    % Recovery = (Concentration Measured in Test Sample / Concentration Measured in Control Sample) x 100

Data Interpretation and Acceptance Criteria

The results indicate whether the presence of the interferent causes a significant change in the measured concentration of the analyte. According to FDA and other guidelines, the mean recovery should typically be within 80-120%.[1][18][20]

Table 3: Example Interference Data Summary

Interferent TestedConcentration TestedMean % RecoveryResult
Hemoglobin500 mg/dL98.2%No Interference
Bilirubin20 mg/dL101.5%No Interference
Triglycerides300 mg/dL95.7%No Interference
Acetaminophen200 µg/mL99.1%No Interference
Ibuprofen500 µg/mL103.4%No Interference

Interpretation : The data in this example demonstrates that the assay is robust and not susceptible to interference from common endogenous substances or representative exogenous drugs at high physiological or therapeutic concentrations. All recovery values fall well within the acceptable 80-120% range, confirming the assay's reliability in diverse sample types.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the specificity of an assay for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. By systematically evaluating both cross-reactivity with structurally related molecules and interference from matrix components, researchers can establish a high degree of confidence in their quantitative results. Adherence to these principles of expertise, trustworthiness, and authoritative grounding ensures that the analytical data generated is reliable and fit for purpose in research and regulated drug development environments.[1][21]

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search.
  • GaBI Journal.
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  • Regulations.gov. Interference Testing in Clinical Chemistry; Approved Guideline— Second Edition.
  • Clinical and Laboratory Standards Institute (CLSI). EP07 | Interference Testing in Clinical Chemistry.
  • U.S. Food and Drug Administration (FDA).
  • U.S. Food and Drug Administration (FDA).
  • Clinical and Laboratory Standards Institute (CLSI).
  • PBL Assay Science. General Spike and Recovery Protocol For ELISA.
  • Wikipedia. Cross-reactivity.
  • R&D Systems. Spike, Recovery, and Linearity.
  • ResearchGate. EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • ACS Publications. Determination of the Cross-Reactivities of Immunoassays: Effect of Common Cross-Reactants for Chlorpyrifos-ethyl in Water Matrices Using Magnetic Particle-Based ELISA.
  • PMC. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • BenchChem.
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  • Westgard QC. Interference and Recovery Experiments.
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  • Pharmaron.
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  • Vulcanchem. Ethyl 6-(4-bromo-2-methylphenyl)
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  • Howei. CAS 898792-48-8 | Ethyl 6-[3-(morpholinomethyl)

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Validation

A Researcher's Guide to Inter-Laboratory Reproducibility in the Synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

In the landscape of drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. The ability to reproduce a synthetic route across different laboratories is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. The ability to reproduce a synthetic route across different laboratories is a cornerstone of scientific validity, ensuring that preclinical and clinical studies are based on a consistent supply of the active pharmaceutical ingredient (API). This guide delves into the critical aspects of inter-laboratory reproducibility, using the synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate as a case study. While this specific molecule may not be a household name, its synthesis embodies common challenges and variables that can lead to disparate results between research teams.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind experimental choices, fostering a culture of robust and reproducible synthetic chemistry.

The Challenge of Reproducibility in Synthesis

A 2016 survey of over 1,500 scientists revealed a startling statistic: 70% had attempted and failed to reproduce another scientist's experiments, and over half were unable to replicate their own.[1] This "reproducibility crisis" is not confined to the life sciences; it is a significant hurdle in synthetic organic chemistry as well. Factors ranging from the purity of starting materials and reagents to subtle variations in reaction conditions can have a profound impact on the outcome of a synthesis.[2] Even seemingly minor details, such as the efficiency of stirring, can dramatically influence reaction rates, yields, and impurity profiles.[3][4]

An inter-laboratory study, where multiple laboratories analyze a common test material or perform the same experiment, is a powerful tool for assessing the robustness of a method and the performance of the participating labs.[5][6] This guide will simulate such a study to highlight the potential pitfalls and best practices for achieving reproducible results.

Primary Synthesis Route: A Plausible Approach

Given the structure of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, a logical synthetic approach involves a Friedel-Crafts acylation followed by an α-bromination and subsequent nucleophilic substitution with morpholine. This multi-step synthesis is a good model for exploring reproducibility as each step introduces potential for variation.

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution A Benzene C Ethyl 6-oxo-6-phenylhexanoate A->C AlCl3 B Adipoyl Chloride Monoethyl Ester B->C D Ethyl 6-oxo-6-phenylhexanoate F Ethyl 6-bromo-6-oxo-6-phenylhexanoate D->F AIBN, CCl4, reflux E N-Bromosuccinimide (NBS) E->F G Ethyl 6-bromo-6-oxo-6-phenylhexanoate I Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate G->I K2CO3, CH3CN, reflux H Morpholine H->I

Caption: Proposed synthetic workflow for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to yield Ethyl 6-oxo-6-phenylhexanoate

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0 °C, add adipoyl chloride monoethyl ester (1.0 eq) dropwise over 30 minutes.

  • Add benzene (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: α-Bromination to yield Ethyl 6-bromo-6-oxo-6-phenylhexanoate

  • Dissolve Ethyl 6-oxo-6-phenylhexanoate (1.0 eq) in carbon tetrachloride (15 volumes).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude product is often used in the next step without further purification.

Step 3: Nucleophilic Substitution to yield Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

  • Dissolve the crude Ethyl 6-bromo-6-oxo-6-phenylhexanoate (1.0 eq) in acetonitrile (10 volumes).

  • Add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the mixture for 6 hours, monitoring by TLC.

  • Cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography on silica gel (eluent: DCM/methanol gradient).

Inter-Laboratory Comparison: A Simulated Study

To illustrate the potential for variability, let us consider the hypothetical results from three different laboratories (Lab A, Lab B, and Lab C) attempting to follow the protocol outlined above.

ParameterLab ALab BLab C
Overall Yield (%) 654275
Purity (by HPLC, %) 98.595.299.1
Reaction Time (Step 3, h) 6106
Major Impurity (%) 0.8 (Unreacted Bromo-intermediate)2.5 (Di-substituted by-product)0.5 (Unidentified)
Analysis of Discrepancies

The data above reveals significant variations in yield, purity, and reaction time. Let's explore the potential causes rooted in common laboratory practices:

  • Lab A (The Standard): This lab represents a successful and expected outcome. The yield is good, and the purity is high.

  • Lab B (The Struggler): The lower yield and purity, coupled with a longer reaction time in the final step, suggest several potential issues.

    • Inefficient Stirring: In the final nucleophilic substitution step, inadequate mixing could lead to localized concentration gradients, slowing down the reaction and promoting the formation of by-products.[3] The position of the reaction flask on the magnetic stirrer can significantly impact the outcome.[4]

    • Reagent Quality: The morpholine used might have been of lower purity or partially decomposed, leading to a slower reaction and the formation of impurities. The potassium carbonate's particle size and moisture content can also affect its efficacy as a base.

    • Atmospheric Control: Ingress of moisture during the Friedel-Crafts acylation (Step 1) could have partially quenched the aluminum chloride catalyst, leading to a lower yield of the initial keto ester and carrying impurities through the synthetic sequence.

  • Lab C (The High Achiever?): While achieving the highest yield and purity, it is crucial to ensure this is not at the expense of long-term reproducibility.

    • Vigorous Reaction Conditions: Lab C might have used a slightly higher reflux temperature or a more efficient condenser, leading to a faster and more complete reaction in Step 3. However, such deviations, if not properly documented and controlled, can be a source of irreproducibility.

    • Purification Technique: A more meticulous purification process, such as using a high-performance chromatography system, could account for the higher purity.

Alternative Synthetic Routes

The choice of a synthetic route is often a balance between efficiency, cost, scalability, and robustness. Here are two alternative approaches to the target molecule, each with its own set of advantages and disadvantages.

  • Acetoacetic Ester Synthesis Variation: This classical approach could be adapted to build the keto ester framework.[7] While versatile for methyl ketones, its application to more complex structures can be challenging and may require more steps.[7]

  • Weinreb Ketone Synthesis: This modern and reliable method utilizes a Weinreb amide intermediate to avoid the over-addition issues common with organometallic reagents and esters.[7] This route often provides higher yields and cleaner reactions but may involve more expensive reagents.

Synthesis_Choice Start Target: Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate Decision1 Key Consideration? Start->Decision1 Route1 Primary Route: Friedel-Crafts Acylation Decision1->Route1 Cost-Effectiveness & Established Methodology Route2 Alternative 1: Acetoacetic Ester Synthesis Decision1->Route2 Starting Material Availability & Classic Approach Route3 Alternative 2: Weinreb Ketone Synthesis Decision1->Route3 High Yield & Purity (Willing to use pricier reagents)

Caption: Decision-making flowchart for selecting a synthetic route.

Best Practices for Ensuring Reproducibility

To mitigate the risks of inter-laboratory variability, the following practices are strongly recommended:

  • Detailed Standard Operating Procedures (SOPs): The experimental protocol should be as detailed as possible, specifying not only the quantities of reagents but also their sources, purity, and any pre-treatment (e.g., drying of solvents).

  • Control of Reaction Parameters: Critical parameters such as temperature, stirring rate, and reaction time must be carefully controlled and monitored. Automated chemical synthesis workstations can significantly improve reproducibility by ensuring precise control over these variables.[1]

  • Characterization of Intermediates: Isolating and characterizing key intermediates can help pinpoint the source of any discrepancies in the final product.

  • Standardized Analytical Methods: All participating laboratories should use the same analytical methods (e.g., HPLC with the same column and mobile phase) for purity determination.[8]

  • Open Communication: Regular communication and data sharing between laboratories can help to quickly identify and resolve any issues that arise.

Conclusion

The synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, while a specific example, serves as a valuable model for understanding the broader challenges of inter-laboratory reproducibility in organic synthesis. By paying meticulous attention to experimental details, understanding the underlying chemical principles, and fostering a culture of open collaboration, the scientific community can move towards a future where research findings are more robust, reliable, and readily transferable.

References

  • A Comparative Guide to Ketone Synthesis: Diethyl sec-butylethylmalonate vs. Acetoacetic Ester Synthesis - Benchchem. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry - PMC. (n.d.).
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).
  • Ananikov Lab. (2025, June 17). Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions.
  • Reproducibility and Replicability in Science 2019. (2019).
  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. (2024, June 19).
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003, May 14).
  • Reproducibility In Organic Chemistry. (2015, September 2).
  • An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - MDPI. (2021, January 19).
  • Recent advances in the transesterification of β-keto esters - PMC. (n.d.).
  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF - ResearchGate. (2025, August 6).
  • ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate - Echemi. (n.d.).
  • Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone - Benchchem. (n.d.).
  • ETHYL 6-OXO-6-[2-(THIOMORPHOLINOMETHYL)PHENYL]HEXANOATE — Chemical Substance Information - NextSDS. (n.d.).
  • Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory | Oxford Academic. (n.d.).
  • Analytical Methods - OPUS. (2025, August 28).
  • EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep - ERIC. (2017, September).
  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.).
  • Organizing laboratory information to analyze the reproducibility of experimental workflows. (2022, April 6).
  • ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf. (n.d.).
  • Trends in inter-laboratory method validation - Eurachem. (n.d.).
  • Examination of Replicate Syntheses of Metal Organic Frameworks as a Window into Reproducibility in Materials Chemistry - ACS Publications. (2026, January 13).
  • Reproducibility in Analytical Laboratories - AZoLifeSciences. (2022, June 30).

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Validation

A Researcher's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

Introduction: The Challenge of a Novel Compound In the landscape of drug discovery, the synthesis of a novel chemical entity marks not an end, but a critical beginning. You have designed and synthesized a promising new m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Novel Compound

In the landscape of drug discovery, the synthesis of a novel chemical entity marks not an end, but a critical beginning. You have designed and synthesized a promising new molecule, Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate. For the purposes of this guide, let us refer to it as EMPO . Based on computational modeling and structural similarities to known pharmacophores, your hypothesis is that EMPO acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3][4]

This guide provides a comprehensive, technically-grounded framework for validating this hypothesis. We will navigate the essential stages of target validation, from initial assessment of biological activity in cancer cells to direct confirmation of target engagement and selectivity. This is not merely a list of protocols; it is a strategic workflow designed to build a robust, data-driven case for your compound's mechanism of action.

To ensure scientific rigor, every experiment will be contextualized through comparison. EMPO's performance will be benchmarked against two purpose-designed comparators:

  • Alternative A (Positive Control): "Pictilisib-analog," a hypothetical but well-characterized pan-PI3K inhibitor, analogous to known clinical candidates like Pictilisib (GDC-0941).[5][6][7][8] It is expected to potently and selectively inhibit the PI3K pathway.

  • Alternative B (Negative Control): "EMPO-inactive," a close structural analog of EMPO, synthesized to be biologically inert. The rationale for including an inactive analog is to control for off-target or non-specific effects that might arise from the chemical scaffold itself, ensuring that the observed activity of EMPO is due to specific target interaction.[9][10][11]

Through this comparative lens, we will objectively assess the target specificity and biological activity of EMPO, generating the high-quality data required for publication and further development.

The PI3K/Akt/mTOR Signaling Pathway: A Prized Target

The PI3K/Akt/mTOR pathway is a master regulator of cell growth, proliferation, survival, and metabolism.[3][4][12] Its activation, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), triggers a phosphorylation cascade. PI3K phosphorylates PIP2 to generate the crucial second messenger PIP3. This recruits and activates the kinase Akt, which in turn phosphorylates a host of downstream targets, including key components of the mTOR complex 1 (mTORC1), such as the ribosomal protein S6 kinase (S6K). Hyperactivation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] Our goal is to determine if EMPO can effectively and specifically intercept this signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Growth Cell Growth, Proliferation, Survival S6K->Growth EMPO EMPO (Hypothesized Target) EMPO->PI3K Inhibits GF Growth Factor GF->RTK Binds CETSA_Workflow CETSA Experimental Workflow cluster_results Expected Outcome A 1. Treat intact cells with EMPO or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Detect soluble PI3K protein via Western Blot C->D E 5. Plot melt curves to determine thermal shift (ΔTm) D->E Result1 Vehicle-treated cells: PI3K melts at its native Tm E->Result1 Result2 EMPO-treated cells: PI3K is stabilized, melts at a higher temperature (Tm + ΔTm) E->Result2

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat two separate flasks of MCF-7 cells, one with a high concentration of EMPO (e.g., 20 µM) and one with vehicle (DMSO), for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

  • Detection: Analyze the soluble fractions by Western blot using an antibody against the PI3K p110α subunit.

  • Analysis: Quantify the band intensity at each temperature for both EMPO- and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate "melt curves." The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). A shift in this curve (ΔTm) indicates target stabilization.

Hypothetical Data & Comparison:

ConditionPI3Kα Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO) 52.1 °CN/AEstablishes the baseline thermal stability of PI3Kα in cells.
EMPO (20 µM) 57.3 °C+5.2 °CA significant thermal shift provides definitive proof of target engagement in a cellular environment.
EMPO-inactive (20 µM) 52.3 °C+0.2 °CNo stabilization effect, confirming the interaction is specific to the active compound.
Experiment 2.3: Off-Target Selectivity Profiling

Causality: A critical aspect of drug development is understanding a compound's selectivity. A "promiscuous" compound that inhibits many kinases can lead to toxicity. [6]Submitting EMPO to a broad kinase screening panel will reveal its selectivity profile and identify potential off-target liabilities. This is typically performed as a service by specialized companies. [13][14][15][16] Methodology: Kinase Selectivity Profiling Service

  • Compound Submission: Provide a sample of EMPO to a contract research organization (CRO) offering kinase profiling services (e.g., Eurofins, Promega, Carna Biosciences).

  • Screening: The CRO will test EMPO at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (e.g., >300 kinases) using a standardized biochemical assay format.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase in the panel. Potent off-target hits (e.g., >50% inhibition) should be followed up with full IC₅₀ determinations.

Hypothetical Data & Comparison:

Kinase Target% Inhibition by EMPO (1 µM)% Inhibition by Pictilisib-analog (1 µM)Interpretation
PI3Kα 95%99%On-target activity confirmed.
PI3Kβ 88%98%On-target activity confirmed.
PI3Kδ 92%99%On-target activity confirmed.
PI3Kγ 75%96%On-target activity confirmed.
mTOR 15%18%Shows good selectivity against the related mTOR kinase.
Kinase X 65%5%Potential off-target hit for EMPO. Requires follow-up.
Kinase Y 8%6%No significant off-target activity.
(Other 300+ kinases) <10%<10%Both compounds are broadly selective.

Summary and Future Directions

This comprehensive guide outlines a logical, evidence-based workflow for validating a novel small molecule inhibitor. By systematically progressing from broad cellular effects to specific, direct target engagement, and by constantly benchmarking against positive and negative controls, we have built a strong, albeit hypothetical, case for EMPO as a direct and relatively selective PI3K pathway inhibitor.

Summary of Findings for EMPO:

  • Biological Activity: Potently reduces the viability of PI3K-dependent cancer cells.

  • Pathway Modulation: Inhibits the phosphorylation of downstream effectors Akt and S6K in cells.

  • Direct Target Inhibition: Directly inhibits the enzymatic activity of purified PI3Kα.

  • Cellular Target Engagement: Binds to and stabilizes PI3Kα in intact cells.

  • Selectivity: Largely selective but with a potential off-target hit that requires further investigation.

The journey of EMPO from a chemical structure to a validated biological probe is now well underway. The next steps would involve confirming its activity in other cancer cell lines, investigating the identified off-target activity, and potentially initiating medicinal chemistry efforts to enhance both potency and selectivity. This rigorous, comparative approach ensures that only the most promising and well-characterized molecules advance in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem. Retrieved from [Link]

  • LoRusso, P. M. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351–7359.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-182.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Gampa, K., et al. (2023). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. Cancers, 15(5), 1363.
  • Jensen, A. J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Zhang, H., et al. (2021). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology, 11, 624530.
  • Zhou, J., et al. (2017). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application.
  • Dolly, S., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(3), 532-540.
  • Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64.
  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods. Retrieved from [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse™ PI3K Activation Dual Detection Kit User's Guide. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Cytel. (2025). Placebo Controls in Clinical Trials: Pharmaceutical Considerations. Retrieved from [Link]

  • Scientific Reports. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]

  • Andersen, J. V., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 178-184.
  • Krop, I. E., et al. (2016). Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet Oncology, 17(6), 811-821.
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  • Park, S., et al. (2013). Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
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  • Velagapudi, S. P., et al. (2019). A Designed Small Molecule Inhibitor of a Non-Coding RNA Sensitizes HER2 Negative Cancers to Herceptin. Journal of the American Chemical Society, 141(7), 2943-2955.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

Handling specialized synthetic intermediates like Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS: 898751-53-6) requires a rigorous, mechanistic approach to laboratory safety[1]. Because full chronic toxicity da...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized synthetic intermediates like Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS: 898751-53-6) requires a rigorous, mechanistic approach to laboratory safety[1]. Because full chronic toxicity data for novel drug discovery building blocks is rarely complete, scientists must rely on the predictive hazard profiles of their constituent functional groups[2].

This guide provides a self-validating, field-proven operational framework for handling this specific morpholine-containing ester, ensuring maximum personnel protection and environmental compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Treating uncharacterized synthetic intermediates with high-hazard precautions is a foundational safety principle in medicinal chemistry[2]. For Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, the primary risks stem from its molecular structure:

  • Tissue Permeability & Irritation: The morpholine moiety is a saturated nitrogen-containing heterocycle that acts as a weak base[3]. This basicity, combined with the lipophilic nature of the oxohexanoate chain, enhances the compound's ability to disrupt and penetrate lipid bilayers. This increases the risk of transdermal absorption and localized tissue irritation upon contact[4][5].

  • Aerosolization & Respiratory Toxicity: If the compound is handled as a dry powder or a concentrated oil, particulate aerosolization or vapor accumulation can lead to severe respiratory tract and mucous membrane irritation[6].

Personal Protective Equipment (PPE) Matrix

To mitigate dermal and ocular exposure, a strict PPE regimen is required. The selection of these specific materials is dictated by the chemical degradation characteristics of morpholine derivatives[7][8].

Protection CategoryRecommended EquipmentMechanistic Justification
Ocular Chemical safety goggles (ANSI Z87.1+) or face shield.Protects against micro-splashes and aerosolized particulates. Standard safety glasses lack orbital seals and are insufficient[9].
Dermal (Hands) Double-gloving with Nitrile (min 5 mil) or Neoprene.Morpholine derivatives can degrade standard latex. Nitrile provides superior chemical resistance against organic bases and esters[8].
Dermal (Body) Flame-resistant (FR) lab coat, long pants, closed-toe shoes.Provides a physical barrier against accidental spills. Bare skin must never be exposed when handling toxic intermediates[9][10].
Respiratory N95 respirator (if handled outside a hood) or surgical mask.Primary respiratory protection is achieved via engineering controls (fume hood). Respirators serve as a secondary defense against particulates[10].

Operational Plan: Step-by-Step Handling Protocol

The following procedures ensure that the manipulation of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is conducted with maximum containment, utilizing a self-validating closed-loop system[11].

Step 1: Engineering Control Verification All open handling must be performed inside a certified chemical fume hood. Before initiating work, verify via the digital monitor or a tissue-paper test that the hood's face velocity is operating between 80–120 feet per minute (fpm) . This turbulent airflow is critical for capturing fine aerosol-phase materials before they reach the user's breathing zone[2].

Step 2: Pre-Weighing Preparation To prevent the inhalation of chemical dust during transit, utilize the "closed-container" weighing method[10]. Place a pre-weighed, sealable container (e.g., a glass vial with a PTFE-lined cap) into the fume hood.

Step 3: Chemical Transfer & Weighing Transfer the required mass of the compound into the vial using a static-free spatula. Crucial Step: Seal the container tightly before removing it from the fume hood. Transport the sealed vial to the analytical balance, record the mass, and return the sealed vial to the fume hood. This ensures no open chemical is ever exposed to the general laboratory atmosphere[10].

Step 4: Dissolution and Reaction Setup If the compound is being used as a synthetic precursor, dissolve it in the appropriate solvent (e.g., anhydrous dichloromethane or THF) under an inert atmosphere (nitrogen or argon) inside the hood. This not only maintains compound integrity against oxidative degradation but also suppresses vapor release[6][8].

Spill Response and Decontamination Protocol

Immediate and structured responses to spills prevent widespread laboratory contamination and secondary exposure.

  • For Small Spills (< 100 mL or < 50 g):

    • Isolate: Assess the extent of the danger and evacuate unnecessary personnel from the immediate spill area[12].

    • Suppress: Cover the spill with a wet paper towel (if a powder, to prevent dust generation) or an inert chemical absorbent pad (if in solution)[10].

    • Collect: Carefully sweep or collect the absorbent material using non-sparking tools. Place the contaminated material into a clear, heavy-duty plastic bag. Double-bag the waste to prevent residual vapor escape[12].

    • Neutralize: Wash the contaminated bench surface with a mild detergent solution, followed by a thorough water rinse[4].

  • Personnel Decontamination: Immediately after handling the material, remove gloves using the inside-out technique to trap contaminants. Wash hands and forearms thoroughly with soap and warm water for at least 15 minutes[10].

Waste Disposal Plan

Improper disposal of synthetic nitrogenous intermediates can lead to environmental toxicity and regulatory violations[5].

  • Liquid Waste Segregation: Do not mix this waste with strong acids or oxidizing agents[12]. Collect all liquid waste containing the compound in a clearly labeled "Non-Halogenated Organic Waste" container. (Note: If the compound was dissolved in a halogenated solvent like DCM, the entire mixture must be routed to "Halogenated Waste")[11].

  • Solid Waste: Contaminated gloves, absorbent pads, and empty source vials must be disposed of in designated solid hazardous waste bins. Never dispose of morpholine-contaminated materials in the general municipal trash[10].

Workflow Visualization

G Start Hazard Assessment & Hood Verification (>100 fpm) PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Start->PPE Weigh Closed-Container Weighing Protocol PPE->Weigh Transfer Chemical Transfer (Inside Fume Hood) Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Containment & Cleanup (Absorbent, Double-Bag) Spill->Clean Yes Dispose Hazardous Waste Segregation Spill->Dispose No Clean->Dispose Decon Personnel Decontamination (Wash Hands/Arms) Dispose->Decon

Workflow for the safe handling, spill response, and disposal of morpholine intermediates.

References

  • NextSDS. ETHYL 6-[3-(MORPHOLINOMETHYL)PHENYL]-6-OXOHEXANOATE — Chemical Substance Information. Retrieved from:[Link]

  • Pharmaguideline. SOP for Safety in Laboratory. Retrieved from: [Link]

  • Hong Kong University of Science and Technology (HKUST). Standard Operating Procedure. Retrieved from:[Link]

  • Temple University. Standard Operating Procedure: Laboratory Requirements for PPE. Retrieved from:[Link]

  • Juniata College. Standard Operating Procedures for Laboratories. Retrieved from: [Link]

  • Ataman Kimya. BENZONITRILE | Synthetic Intermediates. Retrieved from: [Link]

  • University of Michigan-Dearborn. Particularly Hazardous Substances Laboratory Standard Operating Procedure. Retrieved from:[Link]

  • Genesis Fluids. Genesis GenShield SDS (Morpholine Derivatives). Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). CHAPTER 21: Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads. Retrieved from:[Link]

  • Department of Mines, Industry Regulation and Safety (WA). Ungani Production Facility Modification Environment Plan. Retrieved from:[Link]

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